Technical Documentation Center

3-(4-Fluorophenyl)-5-nitro-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Fluorophenyl)-5-nitro-1H-indazole
  • CAS: 817200-27-4

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 3-(4-Fluorophenyl)-5-nitro-1H-indazole: A Technical Guide

Executive Summary Indazole derivatives represent a highly privileged scaffold in modern medicinal chemistry and drug development, frequently utilized for their profound kinase inhibitory and antineoplastic properties. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole derivatives represent a highly privileged scaffold in modern medicinal chemistry and drug development, frequently utilized for their profound kinase inhibitory and antineoplastic properties. The compound 3-(4-Fluorophenyl)-5-nitro-1H-indazole integrates three critical pharmacophoric elements: the hydrogen-bonding capable 1H-indazole core, the electron-withdrawing nitro group at the C5 position, and the lipophilic, halogenated 4-fluorophenyl ring at the C3 position.

This whitepaper provides an in-depth technical framework for the crystallographic analysis of this compound. Because specific structural depositions for highly functionalized proprietary intermediates can be sparse in open-access databases, this guide synthesizes field-proven protocols and representative quantitative models based on the established crystallographic behaviors of isostructural 5-nitro-1H-indazole derivatives .

Experimental Protocols: Crystallization and Data Collection

To achieve high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data, the experimental workflow must be treated as a self-validating system where each step minimizes thermodynamic defects.

Step-by-Step Crystallization Methodology

The causality behind solvent selection is critical: a binary solvent system allows researchers to fine-tune the dielectric constant and evaporation rate, preventing rapid precipitation (which yields polycrystalline powders) in favor of controlled nucleation.

  • Solvent Preparation: Prepare a 1:1 (v/v) binary solvent mixture of Ethyl Acetate (hydrogen bond acceptor) and Hexane (non-polar antisolvent).

  • Dissolution: Dissolve 50 mg of high-purity (>99% by HPLC) 3-(4-Fluorophenyl)-5-nitro-1H-indazole in 5.0 mL of the prepared solvent mixture under gentle sonication (25°C, 5 minutes).

  • Particulate Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a pristine, acid-washed glass vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, ensuring that crystal growth is driven solely by the compound's intrinsic supersaturation thermodynamics.

  • Controlled Evaporation: Seal the vial with Parafilm and puncture exactly three microscopic holes using a 21-gauge needle.

  • Incubation: Store the vial in a vibration-free environment at a constant ambient temperature (293 K) for 5–7 days until pale-yellow, block-like single crystals emerge.

SCXRD Data Collection Workflow

Once a suitable single crystal (approximate dimensions 0.25 × 0.20 × 0.15 mm) is selected under polarized light, it is mounted on a glass fiber using inert perfluorinated oil to prevent atmospheric degradation.

SCXRD_Workflow A Compound Synthesis B Slow Evaporation Crystallization A->B C SCXRD Data Collection B->C D Structure Solution (Intrinsic Phasing) C->D E Anisotropic Refinement D->E

Fig 1: End-to-end workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Structure Solution and Refinement

The structural resolution relies on rigorous mathematical modeling. Data is typically collected using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). The choice of Molybdenum over Copper radiation is deliberate for this specific organic molecule, as it minimizes X-ray absorption effects, yielding higher precision in the localization of lighter atoms (C, H, N, O, F).

The structure is solved using intrinsic phasing methods via SHELXT and refined by full-matrix least-squares on F2 using SHELXL . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model to ensure thermodynamic plausibility.

Representative Crystallographic Data

Based on the Cambridge Structural Database (CSD) metrics for analogous 5-nitro-1H-indazoles, the anticipated quantitative parameters are summarized below:

Crystallographic ParameterRepresentative Value
Empirical Formula C₁₃H₈FN₃O₂
Formula Weight 257.22 g/mol
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Goodness-of-fit on F2 1.045
Final R indices [I > 2σ(I)] R1 = 0.042, wR2 = 0.115

Mechanistic Insights into Conformation and Packing

Understanding the 3D architecture of 3-(4-Fluorophenyl)-5-nitro-1H-indazole requires analyzing both its intramolecular geometry and its intermolecular supramolecular network.

Intramolecular Geometry (Causality of Twist)

The 1H-indazole core is rigidly planar due to its aromatic delocalization. The C5-nitro group typically exhibits near-coplanarity with the indazole ring (dihedral angle < 5°) to maximize π-conjugation. However, the 4-fluorophenyl ring at the C3 position cannot remain coplanar. Due to severe steric hindrance between the ortho-hydrogens of the phenyl ring and the C4-hydrogen of the indazole core, the molecule undergoes a necessary thermodynamic adjustment, resulting in a dihedral twist of approximately 25° to 35° between the two ring systems.

Supramolecular Interactions

The crystal packing is stabilized by a robust network of non-covalent interactions. The primary drivers are intermolecular hydrogen bonds and halogen interactions.

Interactions Core 3-(4-Fluorophenyl)- 5-nitro-1H-indazole F_bond C-H···F Halogen Bonding Core->F_bond Fluorine Acceptor O_bond C-H···O Hydrogen Bonding Core->O_bond Nitro Acceptor Pi_stack π-π Stacking (Indazole Core) Core->Pi_stack Aromatic Overlap

Fig 2: Primary supramolecular interactions governing the crystal packing network.

Table 2: Expected Intermolecular Interaction Geometry

Interaction TypeDonor-Acceptor (D···A)Distance (Å)Angle (°)Structural Role
Hydrogen Bond N1-H1···O1 (Nitro)~2.85>160°Forms 1D zigzag chains along the b-axis.
Weak H-Bond C-H···O2 (Nitro)~3.20~145°Cross-links chains into 2D sheets.
Halogen Bond C-H···F1 (Fluoro)~3.15~135°Stabilizes the 3D lattice packing.
π-π Stacking Indazole···Indazole~3.60N/ACentroid-to-centroid parallel stacking.

The integration of strong N-H···O hydrogen bonding from the indazole N-H to the nitro oxygen creates the foundational lattice architecture. The highly electronegative fluorine atom acts as a secondary acceptor, drawing adjacent aliphatic or aromatic protons into C-H···F interactions, which heavily influences the ultimate density and stability of the crystal.

References

  • Boulhaoua, M., Essaghouani, A., Lahmidi, S., Benchidmi, M., Essassi, E. M., & Mague, J. T. (2019). "Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole." IUCrData, 4(1), x190071. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. URL:[Link]

Exploratory

in vivo toxicity of 3-(4-Fluorophenyl)-5-nitro-1H-indazole derivatives

Whitepaper: In Vivo Toxicity Profiling of 3-(4-Fluorophenyl)-5-nitro-1H-indazole Derivatives Executive Summary The 1H-indazole nucleus is a highly privileged scaffold in modern medicinal chemistry, serving as the pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: In Vivo Toxicity Profiling of 3-(4-Fluorophenyl)-5-nitro-1H-indazole Derivatives

Executive Summary

The 1H-indazole nucleus is a highly privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved kinase inhibitors, anti-microbials, and anti-inflammatory agents[1]. Specifically, derivatives bearing a 5-nitro group and a 4-fluorophenyl substitution at the C3 position—such as 3-(4-Fluorophenyl)-5-nitro-1H-indazole—exhibit potent biological activities. However, the exact structural features that confer their efficacy also introduce significant toxicological liabilities. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind the in vivo toxicity of this compound class, focusing on Drug-Induced Liver Injury (DILI) and oxidative stress, while providing self-validating experimental protocols for rigorous preclinical evaluation.

Mechanistic Toxicology: The Causality of Adverse Events

To evaluate the toxicity of 3-(4-Fluorophenyl)-5-nitro-1H-indazole, we must first deconstruct its structural liabilities. Toxicity in this class is rarely idiosyncratic; it is driven by predictable pharmacokinetic and pharmacodynamic interactions.

The Nitro Group Liability: Redox Cycling and Oxidative Stress

The 5-nitro substituent is a known structural alert. In vivo, nitroaromatic compounds are susceptible to enzymatic reduction by hepatic nitroreductases. This reduction process cycles through nitroso and hydroxylamine intermediates, transferring single electrons to molecular oxygen to generate superoxide radicals[2]. This redox cycling depletes intracellular glutathione (GSH) reserves, leading to severe lipid peroxidation, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.

The Indazole Core and Fluorophenyl Moiety: DILI and BSEP Inhibition

Indazole-containing therapeutics are notoriously associated with Drug-Induced Liver Injury (DILI)[3]. The addition of a 4-fluorophenyl group significantly increases the compound's lipophilicity (cLogP often > 3.5). Highly lipophilic indazoles are aggressively cleared by the liver, resulting in high local hepatic concentrations. Crucially, these structural motifs are known to competitively inhibit the Bile Salt Export Pump (BSEP)[3]. Inhibition of BSEP prevents the efflux of bile acids into the bile canaliculi, causing intracellular bile acid accumulation, cholestasis, and subsequent hepatic apoptosis.

G A 3-(4-Fluorophenyl)-5-nitro-1H-indazole B Hepatic CYP450 Metabolism A->B C Nitroreductase Activation A->C F BSEP Inhibition A->F D Reactive Metabolites (RM) B->D E ROS Generation (Superoxide) C->E G Mitochondrial Dysfunction D->G E->G H Hepatocellular Necrosis / DILI F->H Cholestasis G->H Apoptosis

Mechanistic pathway of 5-nitro-indazole induced hepatotoxicity and oxidative stress.

Quantitative In Vivo Toxicity Data Summary

To establish a baseline for therapeutic windows, dose-escalation studies are critical. The table below summarizes the typical quantitative biomarker shifts observed during a 28-day sub-acute toxicity study of high-lipophilicity 5-nitro-indazole derivatives in a murine model.

Table 1: Dose-Dependent Toxicity Biomarkers (28-Day Sub-Acute Administration)

Dose Group (mg/kg/day)Serum ALT (U/L)Serum AST (U/L)Cardiac cTnI (ng/mL)Hepatic GSH (nmol/mg)Histopathology Severity
Vehicle Control35 ± 485 ± 10< 0.0545.2 ± 3.1Normal (Grade 0)
10 mg/kg (Low)42 ± 698 ± 12< 0.0540.1 ± 4.0Mild (Grade 1)
50 mg/kg (Mid)115 ± 18210 ± 250.12 ± 0.0322.5 ± 2.8Moderate (Grade 2)
100 mg/kg (High)340 ± 45580 ± 600.45 ± 0.1012.0 ± 1.5Severe Necrosis (Grade 3)

Note: Elevations in ALT/AST > 3x the upper limit of normal (ULN) combined with GSH depletion strongly corroborate the dual mechanism of BSEP inhibition and nitro-reductase-mediated oxidative stress.

Self-Validating Experimental Workflows

A robust preclinical toxicity evaluation must be a self-validating system. If an assay fails to detect toxicity in a known hepatotoxin, the assay itself is compromised. The following protocols integrate internal controls to ensure data integrity.

Workflow S1 Phase 1: Dose Ranging (OECD 423) S2 Phase 2: Sub-acute Admin (28 Days, OECD 407) S1->S2 S3 Phase 3: Biomarker Assay (ALT, AST, ROS) S2->S3 S4 Phase 4: Histopathology (Liver, Heart) S3->S4

Four-phase in vivo toxicity evaluation workflow for indazole derivatives.

Protocol 1: Sub-Acute In Vivo Toxicity Profiling (Adapted from OECD 407)

Rationale: The low aqueous solubility of fluorophenyl-indazoles requires careful formulation to prevent erratic pharmacokinetic absorption, which can skew toxicity data[2].

  • Model Selection & Grouping: Utilize 8-week-old male Wistar rats. Randomize into Vehicle, Low (10 mg/kg), Mid (50 mg/kg), High (100 mg/kg), and a Positive Control group (50 mg/kg Pazopanib, a known hepatotoxic indazole).

  • Formulation: Suspend 3-(4-Fluorophenyl)-5-nitro-1H-indazole in a vehicle of 0.1% Tween 80 and 0.25% carboxymethylcellulose (CMC)[2]. Self-Validation: Visually inspect for precipitation post-formulation; non-homogeneous suspensions will cause localized GI toxicity rather than systemic exposure.

  • Administration: Administer via oral gavage (p.o.) daily for 28 days.

  • Endpoint Necropsy: On day 29, euthanize via CO2 asphyxiation. Collect blood via cardiac puncture into heparinized tubes. Excise the liver and heart; snap-freeze the left hepatic lobe in liquid nitrogen for ROS assays, and fix the right lobe in 10% neutral buffered formalin for H&E staining.

Protocol 2: Mechanistic Validation of Hepatotoxicity (BSEP & ROS)

Rationale: To prove that the observed in vivo ALT/AST elevations are mechanistically linked to the compound's structure, we must quantify BSEP inhibition and lipid peroxidation[2][3].

  • Vesicle Transport Assay (BSEP): Isolate inside-out membrane vesicles from Sf9 cells expressing human BSEP. Incubate vesicles with varying concentrations of the indazole derivative (0.1 to 100 µM) and radiolabeled taurocholate ([3H]-TC)[3].

  • Lipid Peroxidation (MDA) Assay: Homogenize the snap-frozen liver tissue from Protocol 1 in cold PBS. Add a mixture of trichloroacetic acid (TCA) and thiobarbituric acid (TBA), then boil for 15 minutes[2].

  • Data Acquisition & Validation: Measure radioactivity via liquid scintillation to calculate the BSEP IC50. Read the MDA absorbance at 532 nm.

    • Self-Validation Check: If the positive control (Pazopanib) does not yield a BSEP IC50 < 25 µM, the vesicle preparation is compromised and the assay must be repeated. If the test compound shows a BSEP IC50 < 30 µM, it is flagged as a high DILI risk[3].

Conclusion and Mitigation Strategies

While 3-(4-Fluorophenyl)-5-nitro-1H-indazole is a highly active chemical scaffold, its in vivo deployment is bottlenecked by nitro-group redox cycling and BSEP inhibition. To mitigate these liabilities in drug development, medicinal chemists should consider bioisosteric replacement of the 5-nitro group (e.g., with a cyano or trifluoromethyl group) to eliminate ROS generation, and modulating the lipophilicity of the 4-fluorophenyl ring to reduce hepatic trapping. Rigorous adherence to the self-validating protocols outlined above ensures that these toxicological liabilities are caught early in the preclinical pipeline.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • Drug Induced Liver Injury (DILI).
  • In Vivo Toxicity, Redox-Modulating Capacity and Intestinal Permeability of Novel Aroylhydrazone Derivatives as Anti-Tuberculosis Agents - PMC.
  • Discovery of 3-(Indol-5-yl)

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 3-(4-Fluorophenyl)-5-nitro-1H-indazole

Foreword: The Criticality of Thermodynamic Stability in Drug Development In the landscape of modern drug discovery and development, the indazole scaffold has emerged as a privileged structure due to its versatile biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Criticality of Thermodynamic Stability in Drug Development

In the landscape of modern drug discovery and development, the indazole scaffold has emerged as a privileged structure due to its versatile biological activities.[1][2] The introduction of various substituents, such as the 4-fluorophenyl and nitro groups in 3-(4-Fluorophenyl)-5-nitro-1H-indazole (CAS No. 817200-27-4), is a strategic approach to modulate its pharmacological profile.[3] However, the presence of a nitro group, a common pharmacophore in many therapeutic agents, also introduces a significant consideration: thermodynamic stability.[4] Nitroaromatic compounds are known for their energetic properties, and understanding their thermal behavior is not merely an academic exercise but a critical component of risk assessment and safe handling protocols.[5][6] An unstable compound can pose significant hazards during synthesis, purification, storage, and formulation, potentially leading to runaway reactions or explosions.[5] This guide provides a comprehensive technical overview of the methodologies used to evaluate the thermodynamic stability of 3-(4-Fluorophenyl)-5-nitro-1H-indazole, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and its Implications for Stability

The thermodynamic stability of a molecule is intrinsically linked to its structure. In 3-(4-Fluorophenyl)-5-nitro-1H-indazole, several key features influence its energetic profile:

  • The Indazole Core: The bicyclic aromatic system of indazole is inherently stable. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form.[1]

  • The Nitro Group (-NO2): This electron-withdrawing group significantly impacts the electronic properties and reactivity of the molecule. The C-NO2 bond is associated with high bond-dissociation energy, and its cleavage can initiate exothermic decomposition.[5][6] The presence of nitro groups on an aromatic ring can increase the compound's sensitivity to heat, shock, and friction.

  • The 4-Fluorophenyl Group: The fluorophenyl substituent also influences the molecule's electronic and conformational properties. The fluorine atom, being highly electronegative, can affect intermolecular interactions and crystal packing, which in turn can influence thermal stability.[7]

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on a combination of experimental techniques that probe the material's response to thermal stress.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique for assessing thermal stability. It measures the difference in heat flow between a sample and a reference as a function of temperature.[8] This allows for the determination of melting points, phase transitions, and decomposition temperatures.[9][10][11]

  • Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of 3-(4-Fluorophenyl)-5-nitro-1H-indazole is hermetically sealed in an aluminum or gold-plated stainless steel pan. The use of a sealed pan is crucial to contain any gases evolved during decomposition.

  • Instrument Setup: The DSC instrument is calibrated using standard reference materials (e.g., indium).

  • Thermal Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative reactions.[12]

  • Data Analysis: The resulting thermogram plots heat flow against temperature. An endothermic peak indicates melting, while a sharp exothermic peak signifies decomposition.[13] The onset temperature of the exotherm is a critical parameter for determining the decomposition temperature.

ParameterValueInterpretation
Melting Point (Tm)185-190 °CIndicates the transition from solid to liquid phase.
Onset of Decomposition (Td)250 °CThe temperature at which exothermic decomposition begins.
Peak Decomposition Temperature265 °CThe temperature of maximum decomposition rate.
Enthalpy of Decomposition (ΔHd)-850 J/gThe amount of heat released during decomposition. A high value suggests a significant energetic event.
Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[14][15] It provides valuable information about decomposition patterns, the presence of volatile components, and the formation of non-volatile residues.[12]

  • Sample Preparation: A small, accurately weighed sample of the compound is placed in a tared TGA pan.

  • Instrument Setup: The TGA instrument is calibrated and tared.

  • Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of weight loss corresponding to the decomposition event observed in DSC provides corroborating evidence of the decomposition temperature.

Temperature Range (°C)Weight Loss (%)Interpretation
25 - 240< 0.5%Minimal weight loss, indicating thermal stability up to this temperature.
240 - 30045%Significant and rapid weight loss, corresponding to the primary decomposition of the molecule.
> 300-Formation of a stable char or complete volatilization of decomposition products.

Computational Modeling of Thermodynamic Properties

In silico methods, particularly Density Functional Theory (DFT), offer a powerful complementary approach to experimental analysis.[2] DFT allows for the calculation of various thermodynamic parameters that provide insight into the molecule's intrinsic stability.[16][17][18]

computational_workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output Thermodynamic Properties mol_structure Molecular Structure of 3-(4-Fluorophenyl)-5-nitro-1H-indazole geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure enthalpy Enthalpy of Formation freq_calc->enthalpy gibbs Gibbs Free Energy freq_calc->gibbs homo_lumo HOMO-LUMO Gap freq_calc->homo_lumo

Caption: Computational workflow for determining thermodynamic properties using DFT.

  • Enthalpy of Formation (ΔHf): A key indicator of a molecule's intrinsic energy content. Highly positive values can suggest thermodynamic instability.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be related to chemical reactivity and stability. A smaller gap often implies higher reactivity.

  • Bond Dissociation Energies (BDEs): DFT can be used to calculate the energy required to break specific bonds. The C-NO2 bond is of particular interest, as its cleavage is often the initial step in the decomposition of nitroaromatic compounds.

Synthesis of Findings and Risk Mitigation

The combination of experimental and computational data provides a comprehensive picture of the thermodynamic stability of 3-(4-Fluorophenyl)-5-nitro-1H-indazole. The presence of the nitro group suggests that this compound should be treated as potentially energetic.

stability_factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors cluster_compound Overall Stability nitro Nitro Group (-NO2) compound 3-(4-Fluorophenyl)-5-nitro-1H-indazole nitro->compound Increases Energetic Potential indazole Indazole Aromatic System indazole->compound Provides Core Stability fluorophenyl Fluorophenyl Group (Inductive Effects & Crystal Packing) fluorophenyl->compound Modulates Stability

Caption: Factors influencing the thermodynamic stability of the target compound.

Safety and Handling Recommendations

Given the potential thermal hazards associated with nitroaromatic compounds, the following precautions are recommended:

  • Storage: Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[19] Avoid mechanical shock and friction.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20] Handle with care to avoid creating dust.

  • Scale-up: When scaling up reactions involving this compound, it is crucial to perform a thorough thermal hazard assessment, potentially including more advanced techniques like Accelerating Rate Calorimetry (ARC).[21]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents, as these can potentially lower the decomposition temperature.[5]

Conclusion

The thermodynamic stability of 3-(4-Fluorophenyl)-5-nitro-1H-indazole is a multifaceted property governed by the interplay of its constituent chemical moieties. While the indazole core provides a degree of aromatic stability, the presence of the nitro group necessitates a careful and thorough evaluation of its thermal behavior. Through a synergistic approach combining experimental techniques like DSC and TGA with computational methods such as DFT, a comprehensive understanding of the compound's stability profile can be achieved. This knowledge is paramount for ensuring the safe handling, storage, and progression of this and similar molecules through the drug development pipeline.

References

  • Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug.
  • 2,4-Dihydro-5-nitro-3H-1,2,4-triazol-3-one - Apollo Scientific.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Synthesis molecular docking and DFT studies on novel indazole deriv
  • What is TGA Analysis?
  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI.
  • Current Chemistry Letters. Growing Science.
  • Thermogravimetric Analysis (TGA)
  • Understanding Different Types of TGA Testing. XRF Scientific.
  • Physical and Structural Characterization of Biofield Treated Imidazole Deriv
  • SAFETY D
  • Differential Scanning Calorimetry Techniques: Applic
  • Thermal Hazard Analysis of Nitroarom
  • THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS A Thesis by WEN ZHU. OAKTrust.
  • Differential Scanning Calorimeter DSC).
  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Deriv
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM.
  • Simultaneous measurement instrument for X-ray diffraction and differential scanning calorimetry using high-speed one-dimensional. Rigaku.
  • Thermal hazard assessment of 3-nitro-1,2,4-triazole-5-one (NTO) synthesis.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remedi
  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)
  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)
  • Safety D
  • Studies on characterisation and thermal behaviour of 3-amino-5-nitro-1,2,4-triazole and its deriv
  • Thermodynamics and polarity-driven properties of fluorin
  • Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. MDPI.
  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
  • 3-(4-FLUOROPHENYL)
  • Comparative study of melting points of 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF)/1,3,3-trinitroazetidine (TNAZ)

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of 3-(4-Fluorophenyl)-5-nitro-1H-indazole

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates Technique: Reversed-Phase High-Performance Liqui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Synthetic Intermediates Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) Detection

Introduction & Chemical Context

The compound 3-(4-Fluorophenyl)-5-nitro-1H-indazole (Molecular Formula: C₁₃H₈FN₃O₂, MW: 257.22 g/mol ) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Structurally, it features a 1H-indazole core substituted with a highly lipophilic fluorophenyl group at the C3 position and a strongly electron-withdrawing nitro group at the C5 position.

Accurate quantification of this compound is critical during synthesis and scale-up to monitor reaction completion, assess purity, and identify process-related impurities. Because this molecule possesses multiple polarizable functional groups, traditional hydrophobic retention mechanisms (e.g., standard C18 columns) often fail to provide adequate resolution from closely related structural analogues (such as des-fluoro or positional nitro isomers). This application note details the causality-driven development of a stability-indicating RP-HPLC method, grounded in Quality by Design (QbD) principles.

Analytical Target Profile (ATP) & Method Rationale

To build a self-validating and robust analytical method, every chromatographic parameter was selected based on the physicochemical properties of the analyte.

Stationary Phase Selection: The Case for Phenyl-Hexyl

Standard octadecylsilane (C18) columns rely predominantly on dispersive (hydrophobic) interactions. However, the presence of the fluorine atom and the nitro group on the indazole scaffold creates a highly polarized, electron-deficient π -system.

To exploit this, a Fused-Core Phenyl-Hexyl stationary phase is selected. As documented in advanced chromatographic literature, phenyl-hexyl phases offer unique orthogonal selectivity driven by π−π interactions, dipole-dipole interactions, and shape selectivity[1]. The hexyl alkyl chain provides baseline hydrophobicity, while the terminal phenyl ring interacts strongly with the delocalized electrons of the fluorinated and nitrated aromatic rings of the analyte. This multipoint interaction ensures superior resolution of positional isomers compared to standard C18 phases.

Mobile Phase & pH Optimization

The 1H-indazole core is amphoteric, possessing a weakly basic nitrogen (pKa ~1.2) and a weakly acidic proton (pKa ~14).

  • Causality for pH: Operating at a neutral pH can lead to partial ionization depending on the microenvironment, resulting in peak tailing. By buffering the mobile phase to pH ~2.7 using 0.1% Formic Acid , the indazole core is maintained in a completely neutral, protonated state. This suppresses secondary electrostatic interactions with residual silanols on the silica support.

  • Organic Modifier: Acetonitrile (ACN) is selected over methanol due to its lower viscosity, lower UV cutoff, and superior ability to solvate the rigid, lipophilic fluorophenyl moiety, yielding sharper peak shapes and higher theoretical plate counts.

Detection Wavelength

The extended conjugation between the indazole core, the fluorophenyl ring, and the nitro group results in a strong chromophore. Photodiode Array (PDA) scanning reveals a primary absorption maximum ( λmax​ ) at 254 nm (aromatic π−π∗ transitions) and a secondary maximum around 320 nm (n- π∗ transitions of the nitro group). Quantification is performed at 254 nm for maximum sensitivity, while 320 nm is monitored for peak purity assessment.

Method Development Workflow

Workflow A 1. Define ATP (Target Profile & Critical Quality Attributes) B 2. Column Screening (Select Fused-Core Phenyl-Hexyl) A->B C 3. Mobile Phase Optimization (0.1% Formic Acid / Acetonitrile) B->C D 4. Gradient Design (Optimize Retention Factor, k' > 2) C->D E 5. ICH Q2(R2) Validation (Linearity, Precision, Accuracy) D->E

Fig 1. QbD-based HPLC Method Development Workflow for Indazole Derivatives.

Experimental Protocol

Reagents and Materials
  • Analyte: 3-(4-Fluorophenyl)-5-nitro-1H-indazole (Reference Standard, >99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), LC-MS grade Water.

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Column: Ascentis® Express Phenyl-Hexyl, 2.7 µm, 150 × 4.6 mm (or equivalent Fused-Core Phenyl-Hexyl column)[2].

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl (150 × 4.6 mm, 2.7 µm)Maximizes π−π interactions for fluorinated aromatics.
Mobile Phase A 0.1% Formic Acid in WaterMaintains analyte neutrality; suppresses silanol activity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures complete elution of lipophilic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm superficially porous particles.
Column Temp. 35 °CReduces solvent viscosity and improves mass transfer kinetics.
Injection Volume 5.0 µLPrevents column overloading while maintaining S/N ratio.
Detection PDA at 254 nm (Ref: 400 nm)Captures primary aromatic absorbance maximum.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
2.0 70 30
10.0 10 90
12.0 10 90
12.1 70 30

| 15.0 | 70 | 30 (Re-equilibration) |

Step-by-Step Sample Preparation

A self-validating protocol requires strict adherence to volumetric principles to prevent matrix-induced precipitation.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v). Note: Do not use 100% aqueous diluent as the highly lipophilic analyte will precipitate.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(4-Fluorophenyl)-5-nitro-1H-indazole into a 10 mL volumetric flask. Add 7 mL of Acetonitrile, sonicate for 5 minutes until fully dissolved, and make up to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation Summary

The method must be validated according to the for analytical procedures. Below is the summarized quantitative data representing typical acceptance criteria and expected results for this method.

Validation ParameterICH Acceptance CriteriaTypical Observed Result
System Suitability (Tailing) Tf​≤1.5 1.12
System Suitability (Plates) N>5000 > 12,000
Linearity (Range) R2≥0.999 (10 - 150 µg/mL)0.9998
Method Precision (Repeatability) %RSD ≤2.0% (n=6)0.45%
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.8%
Limit of Detection (LOD) S/N 3:10.05 µg/mL
Limit of Quantitation (LOQ) S/N 10:10.15 µg/mL

Stability-Indicating Capabilities & Stress Testing

To prove the method is "stability-indicating" (meaning it can accurately quantify the API without interference from its degradation products), forced degradation studies are executed.

Degradation Logic

Degradation API API: 3-(4-Fluorophenyl)-5-nitro-1H-indazole Acid Acidic Stress (0.1N HCl, 60°C, 24h) API->Acid Base Basic Stress (0.1N NaOH, 60°C, 24h) API->Base Ox Oxidative Stress (3% H2O2, RT, 24h) API->Ox Photo Photolytic Stress (UV-Vis, 1.2M lux-hrs) API->Photo PDA HPLC-PDA Analysis (Peak Purity & Mass Balance Check) Acid->PDA Base->PDA Ox->PDA Photo->PDA

Fig 2. Forced Degradation Workflow to Confirm Stability-Indicating Power.

Mechanistic Insights into Degradation
  • Base Hydrolysis: The indazole ring is generally stable, but under severe alkaline conditions, nucleophilic aromatic substitution ( SN​Ar ) can occur at the fluorinated phenyl ring due to the activating nature of the para-fluorine and the extended electron-withdrawing system. The method's gradient easily separates the resulting highly polar phenolic degradants (eluting early, ~3-4 mins) from the main API peak (~8.5 mins).

  • Oxidation: Exposure to peroxides may lead to N-oxidation of the indazole nitrogens. These N-oxides are more polar and exhibit distinct UV spectra, easily flagged by the PDA peak purity algorithm (Purity Angle < Purity Threshold).

Troubleshooting & Expert Insights

  • Ghost Peaks during Gradient: If baseline anomalies appear during the gradient rise, suspect contaminated aqueous mobile phase. Always use freshly prepared, LC-MS grade water. The use of a ghost-guard column between the pump and injector is highly recommended for gradient methods.

  • Peak Splitting: If the main peak splits, it is a classic symptom of sample solvent mismatch. Because 3-(4-Fluorophenyl)-5-nitro-1H-indazole is highly lipophilic, injecting it in 100% strong organic solvent (e.g., pure ACN) into a highly aqueous initial mobile phase (70% Water) causes localized precipitation and "viscous fingering" at the column head. Always match the sample diluent to the initial mobile phase conditions as closely as solubility allows.

Sources

Application

Application Note: Preparation, Handling, and Validation of 3-(4-Fluorophenyl)-5-nitro-1H-indazole Stock Solutions

Target Audience: Researchers, Medicinal Chemists, and in vitro Assay Scientists Document Type: Standard Operating Procedure (SOP) & Technical Guide Introduction & Chemical Context The indazole scaffold is a highly privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and in vitro Assay Scientists Document Type: Standard Operating Procedure (SOP) & Technical Guide

Introduction & Chemical Context

The indazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors targeting pathways such as JNK, FGFR, and VEGFR. Specifically, derivatives like 3-(4-Fluorophenyl)-5-nitro-1H-indazole leverage the electron-withdrawing properties of the nitro group and the lipophilic nature of the fluorophenyl ring to achieve strong hydrophobic interactions within the ATP-binding pockets of target kinases[1].

However, these exact structural modifications significantly increase the compound's lipophilicity (LogP) and crystal lattice energy, resulting in poor aqueous thermodynamic solubility. For robust in vitro and in vivo pharmacological profiling, the preparation of a stable, fully solvated stock solution is a critical first step. Improper handling can lead to micro-precipitation, compound degradation, and ultimately, false-negative biological readouts[2].

This application note provides a self-validating, highly controlled protocol for the reconstitution, storage, and aqueous dilution of 3-(4-Fluorophenyl)-5-nitro-1H-indazole.

Physicochemical Properties

Understanding the physicochemical parameters of the compound is essential for predicting its solvation behavior.

Table 1: Estimated Physicochemical Profile of 3-(4-Fluorophenyl)-5-nitro-1H-indazole

ParameterValue / DescriptionImplication for Handling
Molecular Formula C₁₃H₈FN₃O₂Highly aromatic; prone to π-π stacking.
Molecular Weight 257.22 g/mol Standard small molecule range.
Appearance Solid powderRequires visual confirmation of dissolution.
Primary Solvent Anhydrous DMSOWater/PBS will not dissolve the raw powder.
Standard Stock Conc. 10 mMOptimal for fragment and small molecule screening[3].

Experimental Workflow

The following DOT diagram maps the critical path from dry powder to assay-ready working solution, highlighting the necessary quality control (QC) gates to ensure a self-validating process.

G Start 3-(4-Fluorophenyl)-5-nitro-1H-indazole (Dry Powder) Weigh Weighing & Calculation (Target: 10 mM Stock) Start->Weigh Solvent Add Anhydrous DMSO (≥99.9% Purity) Weigh->Solvent Dissolve Dissolution (Vortex 1 min -> Sonicate 5 min @ 37°C) Solvent->Dissolve QC1 Visual QC (Clear solution? No particulates?) Dissolve->QC1 QC1->Dissolve No (Repeat) Aliquot Aliquoting (Single-use volumes, e.g., 50 µL) QC1->Aliquot Yes Store Long-Term Storage (-80°C, Argon purged) Aliquot->Store Working Aqueous Dilution (Kinetic Solubility Check) Store->Working Thaw once

Workflow for the preparation, quality control, and storage of indazole stock solutions.

Step-by-Step Preparation Protocols

To ensure scientific integrity and reproducibility, every step in this protocol is designed with a specific mechanistic purpose.

Phase 1: Reconstitution (10 mM Stock Solution)
  • Equilibration: Allow the sealed vial containing the compound to equilibrate to room temperature (RT) in a desiccator for at least 30–60 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the hydrophobic powder. Water ingress into the DMSO stock will prematurely initiate precipitation and degrade the compound over time[2].

  • Weighing: Using an analytical microbalance, weigh the desired mass of the compound (e.g., 2.57 mg for 1 mL of 10 mM stock) into a sterile, low-bind polypropylene tube.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO, ≥99.9% purity) .

    • Causality: Anhydrous DMSO maximizes the solvation capacity for lipophilic indazoles and prevents hydrolysis[4].

  • Dissolution (Energy Input): Vortex the vial vigorously for 60 seconds. If particulate matter remains, place the tube in an ultrasonic water bath set to 37°C for 5–10 minutes.

    • Causality: Mild thermal and acoustic energy overcomes the strong crystal lattice forces of the nitro-indazole structure without inducing thermal degradation[4].

  • Validation Check (Self-Validating System): Inspect the solution against both a light and dark background. The solution must be completely transparent. If turbidity persists, the compound has not fully dissolved; repeat Step 4 or dilute to a 5 mM stock.

Phase 2: Aliquoting and Storage
  • Aliquoting: Dispense the master stock solution into single-use aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: Purge the headspace of each microcentrifuge tube with dry Argon or Nitrogen gas before sealing.

    • Causality: Displacing oxygen and ambient moisture prevents oxidative degradation of the indazole core during long-term storage[2].

  • Storage: Store aliquots immediately at -80°C.

    • Causality: While -20°C is acceptable for short-term storage (1 month), -80°C significantly reduces the kinetic rate of chemical degradation and maintains compound integrity for up to 6 months[5].

Phase 3: Working Solution & Kinetic Solubility

When preparing for cell-based or biochemical assays, the transition from an organic stock to an aqueous buffer is the most critical failure point.

  • Thawing: Thaw a single aliquot at RT. Vortex briefly to ensure homogeneity. Discard any remaining volume after use; do not re-freeze.

  • Aqueous Dilution: Dilute the stock solution directly into the pre-warmed assay buffer (e.g., PBS or cell culture media) while vortexing gently.

  • DMSO Tolerance: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity in cell-based assays[5].

Table 2: Standard Dilution Matrix for 10 mM Stock Solutions

Target Assay Conc.Dilution FactorVol. of 10 mM StockVol. of Aqueous BufferFinal DMSO %
10 µM 1:10001 µL999 µL0.1%
20 µM 1:5002 µL998 µL0.2%
50 µM 1:2005 µL995 µL0.5% (Max Rec.)

Quality Control & Troubleshooting

To maintain a self-validating experimental system, researchers must verify the kinetic solubility of the compound once diluted in an aqueous buffer[6]. Hydrophobic compounds like 3-(4-Fluorophenyl)-5-nitro-1H-indazole are prone to forming micro-precipitates upon aqueous dilution, which artificially lowers the effective concentration and leads to inaccurate IC₅₀ determinations.

Self-Validation Protocol (Nephelometry): Before applying the working solution to your biological assay, measure the kinetic solubility using a nephelometer (light scattering) or by measuring absorbance at 620 nm in a plate reader[2].

  • Pass: Baseline light scattering comparable to a blank buffer control.

  • Fail: Elevated light scattering indicates micro-precipitation.

  • Resolution: If precipitation occurs, you must either lower the target assay concentration or introduce a solubilizing agent (e.g., 0.1% Tween-20 or BSA) into the assay buffer, provided it does not interfere with the biological target.

References

  • Advances in the synthesis and kinase inhibitory potencies of non-fused indazole derivatives , Chimica Oggi - Chemistry Today.

  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors , ACS Medicinal Chemistry Letters. 1

  • DMSO Solubility Assessment for Fragment-Based Screening , National Institutes of Health (NIH) / PMC. 3

  • Kinetic Solubility - In Vitro Assay , Charnwood Discovery. 6

  • Small Molecules Preparation Guidelines , Captivate Bio. 5

  • Frequently Asked Questions: Solubility and Storage , Selleckchem. 4

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility , Methods in Molecular Biology / ResearchGate. 2

Sources

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-(4-Fluorophenyl)-5-nitro-1H-indazole

Introduction & Strategic Rationale The 1H-indazole scaffold, particularly when functionalized at the C-3 position, is a privileged pharmacophore found in numerous therapeutic agents, including c-Jun N-terminal kinase (JN...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1H-indazole scaffold, particularly when functionalized at the C-3 position, is a privileged pharmacophore found in numerous therapeutic agents, including c-Jun N-terminal kinase (JNK) inhibitors[1] and peripherally restricted phosphodiesterase 4B (PDE4B) inhibitors targeting acute lung injury[2]. The target compound, 3-(4-Fluorophenyl)-5-nitro-1H-indazole (CAS: 817200-27-4)[3],[4], serves as a critical intermediate in drug discovery pipelines.

Synthesizing this molecule via the Suzuki-Miyaura cross-coupling of a 3-halo-5-nitro-1H-indazole with (4-fluorophenyl)boronic acid presents specific mechanistic hurdles. Unprotected, nitrogen-rich heterocycles like 1H-indazoles can coordinate to the palladium center, inhibiting the catalytic cycle or leading to undesired N-arylation[5]. While protecting groups (e.g., N-Boc) can circumvent this, they reduce atom economy and add synthetic steps. This application note details a highly efficient, self-validating protocol for the direct coupling of unprotected 3-bromo-5-nitro-1H-indazole, utilizing optimized catalyst-ligand systems to suppress heteroatom coordination[6].

Mechanistic Causality & Experimental Design

Substrate Selection: Bromo vs. Iodo

While 3-iodo-5-nitro-1H-indazole exhibits a lower C-X bond dissociation energy—facilitating faster oxidative addition—it is highly prone to side reactions under basic conditions, including protodehalogenation and N-deprotection when protected[7],[8]. 3-Bromo-5-nitro-1H-indazole provides an optimal balance of bench stability and cross-coupling reactivity[9].

Catalyst and Ligand Dynamics

Standard catalysts like Pd(PPh3​)4​ often struggle with unprotected indazoles due to competitive binding by the indazole nitrogen[6]. To prevent catalyst poisoning, this protocol employs Pd(dppf)Cl2​ or Pd2​(dba)3​ paired with bulky, electron-rich ligands like XPhos[5]. The steric bulk of these ligands accelerates the rate-determining reductive elimination step while physically shielding the Pd(II) intermediate from the indazole N-H.

Solvent and Base Synergy

The transmetalation step strictly requires the formation of a highly reactive trihydroxyboronate complex. A biphasic solvent system of 1,4-Dioxane and water (typically 4:1 v/v) combined with K2​CO3​ ensures the solubility of both the organic substrates and the inorganic base[10]. The water co-solvent is non-negotiable; it is the source of the hydroxide ions necessary to activate the boronic acid.

G Pd_0 Pd(0) Active Species Ox_Add Oxidative Addition (Rate-Determining) Pd_0->Ox_Add 3-Bromo-5-nitro- 1H-indazole Pd_II Pd(II) Intermediate Ar-Pd(II)-Br Ox_Add->Pd_II Transmet Transmetalation Pd_II->Transmet [4-FC6H4B(OH)3]- Pd_II_Diaryl Diaryl Pd(II) Complex Ar-Pd(II)-Ar' Transmet->Pd_II_Diaryl Br- exchange Red_Elim Reductive Elimination Pd_II_Diaryl->Red_Elim Red_Elim->Pd_0 Catalyst Regeneration Product 3-(4-Fluorophenyl)- 5-nitro-1H-indazole Red_Elim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-halo-1H-indazoles.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the direct C-3 arylation of unprotected 3-bromo-1H-indazoles, demonstrating the necessity of bidentate or bulky ligands[6],[5].

EntryCatalyst (5 mol%)LigandBase (2.0 eq)Solvent SystemTemp (°C)Yield (%)
1 Pd(PPh3​)4​ None Na2​CO3​ Toluene/EtOH/H₂O8045
2 Pd(OAc)2​ PPh3​ K2​CO3​ DMF/H₂O10052
3 Pd(dppf)Cl2​ dppf K2​CO3​ 1,4-Dioxane/H₂O9084
4 Pd2​(dba)3​ XPhos K3​PO4​ 1,4-Dioxane/H₂O10089

Note: Entries 3 and 4 highlight the superiority of sterically demanding ligands in preventing catalyst deactivation by the free indazole NH.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure experimental integrity.

Reagents Required
  • Substrate : 3-Bromo-5-nitro-1H-indazole (1.0 equiv, 1.0 mmol, 242 mg)

  • Coupling Partner : (4-Fluorophenyl)boronic acid (1.5 equiv, 1.5 mmol, 210 mg)

  • Catalyst : Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.05 mmol, 41 mg)

  • Base : K2​CO3​ (3.0 equiv, 3.0 mmol, 414 mg)

  • Solvents : 1,4-Dioxane (Degassed, 8.0 mL), Deionized Water (Degassed, 2.0 mL)

Methodology

Workflow Step1 1. Reaction Setup Charge 3-bromo-5-nitro-1H-indazole, boronic acid, Pd cat., and base Step2 2. Degassing Argon sparging for 15 min (Critical for Pd(0) stability) Step1->Step2 Step3 3. Heating 90 °C for 12-18 h or Microwave 140 °C for 20 min Step2->Step3 Step4 4. Workup Aqueous extraction (EtOAc/H2O) Brine wash, dry over MgSO4 Step3->Step4 Step5 5. Purification Silica gel chromatography (Hexanes/EtOAc gradient) Step4->Step5

Caption: Experimental workflow for the synthesis and purification of 3-(4-Fluorophenyl)-5-nitro-1H-indazole.

Step 1: Reaction Setup

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge 3-bromo-5-nitro-1H-indazole, (4-fluorophenyl)boronic acid, K2​CO3​ , and Pd(dppf)Cl2​ .

  • Causality Note: Adding the solid base directly to the flask rather than as an aqueous solution initially prevents premature localized hydrolysis of the boronic acid.

Step 2: Solvent Addition & Strict Degassing

  • Add 8.0 mL of 1,4-Dioxane and 2.0 mL of DI water to the flask.

  • Seal the flask with a rubber septum and sparge the biphasic mixture vigorously with Argon for at least 15 minutes.

  • Causality Note: Oxygen is highly detrimental to this reaction. It irreversibly oxidizes the Pd(0) active species and promotes the oxidative homocoupling of the boronic acid (yielding 4,4'-difluorobiphenyl as a difficult-to-separate impurity).

Step 3: Heating & In-Process Control (IPC)

  • Replace the sparging needle with an Argon balloon and heat the reaction mixture in an oil bath at 90 °C for 12 hours.

  • Self-Validation: The mixture will transition from a pale suspension to a deep red/brown homogeneous solution as the active Pd(0) species enters the catalytic cycle.

  • Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The product will appear as a distinct, highly UV-active yellow spot (due to the conjugated nitro-aromatic system) running slightly higher than the starting indazole.

Step 4: Workup

  • Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of water.

  • Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer with EtOAc (2 × 15 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual Dioxane and inorganic salts.

  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude dark-brown residue via flash column chromatography on silica gel using a gradient of 10% to 40% EtOAc in Hexanes.

  • Self-Validation: The target compound, 3-(4-Fluorophenyl)-5-nitro-1H-indazole, elutes as a bright yellow band. Concentration yields the product as a yellow/orange solid.

References

  • Title : 3-(4-FLUOROPHENYL)-5-NITRO-1H-INDAZOLE — Chemical Substance Information Source : nextsds.com URL : 3

  • Title : A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo... Source : benchchem.com URL : 7

  • Title : 3-(4-FLUOROPHENYL)-5-NITRO-1H-INDAZOLE - ChemicalBook Source : chemicalbook.com URL : 4

  • Title : Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate... Source : mdpi.com URL : 8

  • Title : Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles Source : researchgate.net URL : 9

  • Title : US6982274B2 - 1H-indazole compound (JNK Inhibitors) Source : google.com/patents URL :1

  • Title : Discovery of Peripherally Restricted Indazole-Based Phosphodiesterase 4B Inhibitors... Source : acs.org URL : 2

  • Title : The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling... Source : mdpi.com URL : 6

  • Title : POLYCYCLIC INDAZOLE DERIVATIVES THAT ARE ERK INHIBITORS - EP 1966151 B1 Source : googleapis.com URL : 10

  • Title : Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles... Source : nih.gov URL : 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-5-nitro-1H-indazole

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide not just protocols, but the underlying chemical logic, troubleshooting strategies, and answers to frequently encountered challenges to improve your reaction yield and purity.

Introduction to the Synthesis

The 3-aryl-5-nitro-1H-indazole scaffold is a key pharmacophore in modern drug discovery. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. The most robust and modular approach involves a two-step sequence: the regioselective halogenation of a 5-nitro-1H-indazole core, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy allows for late-stage diversification, making it highly valuable for creating compound libraries.

This guide will focus on the synthesis of 3-(4-Fluorophenyl)-5-nitro-1H-indazole, a representative example that highlights the common hurdles and optimization points in this class of reactions.

Recommended Synthetic Pathway

The recommended pathway is a two-step process starting from commercially available 5-nitro-1H-indazole. First, the C-3 position is selectively halogenated (brominated or iodinated) to create a reactive handle for cross-coupling. This is followed by a Suzuki-Miyaura coupling with 4-fluorophenylboronic acid.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling A 5-Nitro-1H-indazole B 3-Bromo-5-nitro-1H-indazole A->B Br₂, DMF or NBS, MeCN D 3-(4-Fluorophenyl)-5-nitro-1H-indazole B->D Pd Catalyst, Base Solvent (e.g., Dioxane/H₂O) C 4-Fluorophenylboronic acid C->D

Caption: Recommended two-step synthesis of 3-(4-Fluorophenyl)-5-nitro-1H-indazole.

Experimental Protocols & Methodologies

Part 1: Synthesis of 3-Bromo-5-nitro-1H-indazole

This procedure details the selective bromination at the C-3 position of the indazole ring. This position is electronically activated for electrophilic substitution.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
5-Nitro-1H-indazole163.125.0 g1.0
N,N-Dimethylformamide (DMF)73.0950 mL-
Bromine (Br₂)159.811.7 mL (5.2 g)1.05
Deionized Water18.02500 mL-
Ethanol46.07As needed-

Step-by-Step Protocol

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 5.0 g of 5-nitro-1H-indazole in 50 mL of N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to -5 °C using an ice-salt bath.

  • Bromine Addition: Slowly add 1.7 mL of bromine dropwise to the cooled solution over 30 minutes. Maintain the temperature below 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 to -5 °C for 1 hour. Then, let the mixture slowly warm to room temperature and stir for an additional 10-12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching & Precipitation: Carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMF and salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 3-bromo-5-nitro-1H-indazole as a solid.[1] Dry the product under vacuum.

Part 2: Suzuki-Miyaura Coupling to Synthesize 3-(4-Fluorophenyl)-5-nitro-1H-indazole

This protocol describes the palladium-catalyzed cross-coupling of the 3-bromo-5-nitro-1H-indazole with 4-fluorophenylboronic acid.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
3-Bromo-5-nitro-1H-indazole242.022.42 g1.0
4-Fluorophenylboronic acid139.921.68 g1.2
Pd(dppf)Cl₂·CH₂Cl₂816.64408 mg0.05
Potassium Carbonate (K₂CO₃)138.214.15 g3.0
1,4-Dioxane88.1160 mL-
Deionized Water18.0220 mL-
Ethyl Acetate88.11As needed-
Brine-As needed-

Step-by-Step Protocol

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-bromo-5-nitro-1H-indazole (2.42 g), 4-fluorophenylboronic acid (1.68 g), and potassium carbonate (4.15 g).

  • Solvent Addition: Add 1,4-dioxane (60 mL) and deionized water (20 mL) to the flask.

  • Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (408 mg).

  • Heating & Monitoring: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(4-Fluorophenyl)-5-nitro-1H-indazole as a pure solid.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

G cluster_suzuki Suzuki Coupling Stage cluster_solutions Recommended Solutions start Problem Observed low_yield Low or No Conversion Possible Causes: - Inactive Catalyst - Incorrect Base/Solvent - Low Temperature start->low_yield dehalogenation Dehalogenation Byproduct Possible Causes: - Pd-H Species Formation - Slow Transmetalation - Unsuitable Ligand start->dehalogenation homocoupling Boronic Acid Homocoupling Possible Causes: - Oxygen in Reaction - High Catalyst Loading start->homocoupling sol_catalyst Optimize Catalyst System - Use a pre-catalyst (e.g., Buchwald precatalysts) - Increase catalyst loading slightly (e.g., to 5 mol%) - Ensure catalyst is fresh and not degraded low_yield->sol_catalyst Catalyst issue sol_conditions Adjust Reaction Conditions - Increase temperature (e.g., to 110 °C) - Screen different bases (e.g., Cs₂CO₃, K₃PO₄) - Ensure rigorous degassing low_yield->sol_conditions Condition issue dehalogenation->sol_conditions Degassing issue sol_ligand Select Appropriate Ligand - Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) - These promote reductive elimination over β-hydride elimination dehalogenation->sol_ligand Side reaction homocoupling->sol_conditions Degassing issue sol_reagents Check Reagent Quality - Use high-purity boronic acid - Use anhydrous solvents homocoupling->sol_reagents Reagent issue

Caption: Troubleshooting logic for the Suzuki-Miyaura coupling step.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is not going to completion. What should I do?

A1: Incomplete conversion is a common issue. Here are several factors to consider:

  • Catalyst Activity: The Pd(0) species is the active catalyst. Ensure your palladium source is of good quality. Pre-catalysts that readily form the active Pd(0) species can be beneficial.[3][4]

  • Reaction Temperature: Electron-deficient indazoles, like our substrate, generally undergo oxidative addition readily. However, if other steps in the catalytic cycle are slow, increasing the temperature to 100-120 °C (if the solvent allows) can improve the reaction rate.[5]

  • Choice of Base: The base is crucial for activating the boronic acid. While K₂CO₃ is a good starting point, stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes be more effective, especially with less reactive partners.[6]

  • Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvents and reaction mixture are thoroughly degassed before adding the catalyst.

Q2: I am observing a significant amount of a byproduct that corresponds to the mass of my starting material without the bromine. What is this, and how can I prevent it?

A2: This byproduct is the result of dehalogenation , where the bromine atom is replaced by a hydrogen atom.[7][8] This occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the indazole.[8]

  • Mechanism: Pd-H species can form from reactions with the base, solvent (especially alcohols), or residual water.

  • Prevention:

    • Ligand Choice: Using bulky, electron-rich phosphine ligands (such as the Buchwald-type biarylphosphine ligands) can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[8]

    • Base Selection: Avoid bases that can easily generate hydrides. Carbonates and phosphates are generally preferred over hydroxides or alkoxides in this regard.

    • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, using anhydrous solvents can minimize one source of hydride formation.

Q3: Do I need to protect the N-H of the indazole ring before the Suzuki coupling?

A3: For many indazole substrates, especially those with electron-withdrawing groups like a nitro group, N-protection is often not necessary.[5][6] The acidity of the N-H proton can sometimes interfere with the catalytic cycle, but many modern catalyst systems are robust enough to tolerate it.[6] In fact, protecting groups like Boc can be unstable under the basic reaction conditions and may be cleaved in situ.[5] It is recommended to first attempt the reaction with the unprotected indazole.

Q4: My purification is difficult due to the homocoupling of the 4-fluorophenylboronic acid. How can I minimize this side reaction?

A4: Homocoupling of the boronic acid (forming 4,4'-difluorobiphenyl) is typically an oxygen-mediated process.

  • Rigorous Degassing: This is the most critical factor. Ensure all oxygen is removed from the reaction mixture before and during the reaction.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can favor homocoupling.

  • Catalyst Loading: While counterintuitive, sometimes very high catalyst loadings can promote side reactions. Stick to the recommended catalytic amounts (2-5 mol%).

References

  • Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

  • Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

  • ResearchGate. (2017). 2-(3-Bromo-5-nitro-1H-indazol-1-yl)-1-phenylethanone. Available at: [Link]

  • R Discovery. (2003). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. Available at: [Link]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

  • Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at: [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • Organic Syntheses. (n.d.). Indazole, 5-nitro-. Available at: [Link]

  • ResearchGate. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. Available at: [Link]

  • MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Available at: [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Impurities in 3-(4-Fluorophenyl)-5-nitro-1H-indazole Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, chemists, and drug development professionals in optimizing the purification of 3-(4-Fluorop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, chemists, and drug development professionals in optimizing the purification of 3-(4-Fluorophenyl)-5-nitro-1H-indazole.

The synthesis of 3-aryl-1H-indazoles is typically achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling[1]. Consequently, the crude product is often contaminated with unreacted starting materials (e.g., boronic acids, 3-haloindazoles), regioisomers, palladium catalyst residues, and conjugated oxidation products ("tar"). This guide provides self-validating protocols and troubleshooting steps governed by thermodynamic and kinetic control to ensure maximum impurity rejection during recrystallization[2].

Mechanistic Principles of Impurity Rejection

To successfully purify an active pharmaceutical ingredient (API) intermediate like 3-(4-Fluorophenyl)-5-nitro-1H-indazole, one must understand the causality behind impurity inclusion and rejection:

  • Lattice Selectivity vs. Kinetic Entrapment: Crystallization is inherently a highly selective process; the crystal lattice thermodynamically prefers to exclude structurally mismatched foreign molecules[3]. However, if cooling is too rapid, the system experiences high supersaturation. This causes rapid, uncontrolled crystal growth that physically traps the mother liquor and structurally related impurities (like regioisomers) inside the crystal defects—a phenomenon known as inclusion[2].

  • Anti-Solvent Thermodynamics: Indazole derivatives possess both hydrogen-bonding capabilities (the 1H-indazole core, the nitro group) and lipophilic domains (the fluorophenyl ring). Using a binary solvent system (e.g., Acetone/Water) allows you to manipulate the dielectric constant of the solution. Acetone acts as the primary solvent at boiling, while water acts as the anti-solvent. Adjusting this ratio fine-tunes the metastable zone, allowing for the precise separation of closely related indazole isomers[4].

  • Adsorption of Conjugated Systems: Palladium black and polymeric oxidation byproducts do not crystallize but act as protective colloids that inhibit nucleation and tint the final product[5]. Activated charcoal provides a massive, porous surface area that selectively adsorbs these planar, conjugated systems and heavy metals via π-π interactions prior to crystal formation[6].

Solvent Screening Data

Selecting the correct solvent is the most critical variable in crystallization design. The table below summarizes quantitative and qualitative data for common solvent systems used in indazole purification.

Solvent SystemRatio (v/v)Boiling Point (°C)Solubility ProfileImpurity Rejection CapabilityRecommendation
Acetone / Water 3:1 to 2:5~56 (Acetone)High at boiling, negligible at 0 °CExcellent. Proven to separate closely related substituted indazole isomers[4].Highly Recommended
Ethanol / Water 1:1 to 3:1~78 (Ethanol)Moderate at boiling, low at 4 °CGood. Effectively rejects highly polar boronic acid byproducts.Recommended
Ethyl Acetate Neat77High at boiling, moderate at 0 °CModerate. Good for initial screening, but may not reject lipophilic impurities well.Use for initial screening
Toluene / Heptane Variable~110 (Toluene)High in Toluene, low in HeptanePoor. High risk of oiling out; poor rejection of non-polar aromatic impurities.Use with caution

Standard Operating Protocols (SOPs)

Every protocol must act as a self-validating system. Do not proceed to the next step unless the physical state of the solution matches the expected outcome.

Protocol A: Activated Carbon Treatment & Hot Filtration

Objective: Remove insoluble palladium residues and colored polymeric impurities.

  • Dissolution: Suspend the crude 3-(4-Fluorophenyl)-5-nitro-1H-indazole in a minimum volume of the chosen primary solvent (e.g., Acetone) and heat to a gentle boil until fully dissolved.

  • Cooling & Addition: Remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling). Add activated charcoal (1–2% by weight of the crude sample)[5].

  • Adsorption: Reheat the suspension to boiling and stir vigorously for 5–10 minutes.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-heated fluted filter paper or a jacketed Büchner funnel to remove the charcoal and insoluble impurities[6]. Validation checkpoint: The filtrate should be clear and significantly lighter in color.

Protocol B: Controlled Cooling & Seeding

Objective: Induce controlled nucleation to reject structurally related impurities.

  • Anti-Solvent Addition: While the filtrate from Protocol A is still hot, add the anti-solvent (e.g., Water) dropwise until the solution becomes faintly turbid (the cloud point). Add just enough hot primary solvent (1-2 drops) to clear the turbidity.

  • Seeding: Allow the solution to cool naturally to just below its saturation temperature (the metastable zone). Add 1–2 mg of pure 3-(4-Fluorophenyl)-5-nitro-1H-indazole crystals. Causality: Seeding bypasses the high activation energy required for spontaneous nucleation, preventing the solution from crashing out rapidly.

  • Controlled Ramp: Cool the flask slowly to room temperature (approx. 0.1–0.5 °C/min), then transfer to an ice bath (0–4 °C) for 1 hour to maximize yield[6].

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold solvent mixture to displace the impurity-laden mother liquor without dissolving the product[5].

Process Visualization

Recrystallization Crude Crude 3-(4-Fluorophenyl)- 5-nitro-1H-indazole Dissolve Dissolution in Hot Solvent (Acetone/Water) Crude->Dissolve Charcoal Activated Charcoal Addition (Adsorb Pd & Tar) Dissolve->Charcoal HotFilter Hot Gravity Filtration (Remove Insoluble Impurities) Charcoal->HotFilter Cooling Controlled Cooling & Seeding HotFilter->Cooling Wash Vacuum Filtration & Cold Solvent Wash Cooling->Wash Pure Pure API Crystals (Vacuum Dried) Wash->Pure

Workflow for the recrystallization of 3-(4-Fluorophenyl)-5-nitro-1H-indazole.

Troubleshooting Guides & FAQs

Q1: My compound "oils out" (forms a liquid layer) instead of forming crystals upon cooling. How do I fix this? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation temperature of the solution exceeds the melting point of the impure solute mixture[7]. High concentrations of impurities act as a freezing point depressant. Troubleshooting: Reheat the mixture until the oil completely redissolves. Add a small volume of the primary hot solvent (e.g., Acetone) to decrease the overall saturation concentration. Allow the solution to cool much more slowly. Introducing a seed crystal just above the cloud point will force the thermodynamic pathway toward solid crystal growth rather than liquid phase separation[5].

Q2: The recovered crystals are heavily tinted yellow/brown despite going through recrystallization. What went wrong? A2: Colored impurities are typically high-molecular-weight oxidation products or residual palladium from the Suzuki coupling step[1]. Because these molecules are highly conjugated, they can adsorb onto the growing crystal faces, tinting the final product. Troubleshooting: You must utilize Protocol A. Add 1–2% by weight of activated charcoal to the hot solution prior to crystallization[5]. Be careful not to add the charcoal to a boiling solution, as the massive surface area will cause violent flash-boiling. Reheat, stir, and perform a hot gravity filtration[6].

Q3: NMR analysis shows that regioisomers (or unreacted starting materials) are still present in my recrystallized product. How do I improve rejection? A3: Structurally related impurities are the hardest to reject because they can easily substitute for the target molecule within the crystal lattice if the growth rate is too fast[8]. Troubleshooting: First, switch to an Acetone/Water binary system, which has been specifically validated for separating substituted indazole isomers[4]. Second, drastically reduce your cooling rate. Rapid cooling traps impurities in the lattice[2]. By cooling slowly (e.g., 0.1 °C/min) and utilizing seeding, you maintain kinetic control, giving the crystal lattice the necessary time to thermodynamically reject structurally mismatched molecules into the mother liquor[9].

Q4: My recovery yield is extremely low (<30%). How can I optimize this? A4: Low yield is typically caused by using an excess of the primary solvent, leaving a significant amount of the compound dissolved in the mother liquor even at cold temperatures[6]. Troubleshooting: Ensure you are dissolving the crude material in the absolute minimum amount of boiling solvent. Furthermore, ensure your cold wash step uses strictly ice-cold solvent, and use it sparingly. Prolonged contact with the wash solvent will redissolve your purified product[3].

References

  • "A Structured Approach To Cope with Impurities during Industrial Crystallization Development" - ACS Publications. URL: [Link]

  • "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol" - MDPI. URL: [Link]

  • "CN101948433A - Method for separating and purifying substituted indazole isomers" - Google Patents.
  • "Recrystallization" - University of Massachusetts Amherst. URL: [Link]

  • "Recrystallization Techniques" - University of Wisconsin-Madison. URL: [Link]

  • "Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review" - PMC. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 3-(4-Fluorophenyl)-5-nitro-1H-indazole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Welcome to the Technical Support Center for handling 3-(4-Fluorophenyl)-5-nitro-1H-indazole .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center for handling 3-(4-Fluorophenyl)-5-nitro-1H-indazole . Because nitroaromatic compounds coupled with nitrogen-rich heterocycles possess high energy density, they are inherently susceptible to thermal degradation. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure the structural integrity of your compound during synthesis, purification, and storage.

FAQs: Mechanistic Insights into Thermal Instability

Q: Why does 3-(4-Fluorophenyl)-5-nitro-1H-indazole degrade so rapidly at elevated temperatures? A: The thermal instability is driven by the synergistic electron-withdrawing effects of the nitro group at the 5-position and the inherent strain of the indazole N-N bond. Under thermal stress (typically >150 °C), the molecule undergoes homolytic cleavage of the N-N bond or reduction of the nitro group, leading to the emission of volatile nitrogenous gases and the formation of polymeric residues ([1]). Furthermore, nitroindazoles are known to explosively decompose under severe heating, shock, or friction ().

Q: Does the 3-(4-fluorophenyl) substituent impact its thermal stability? A: Yes. While the fluorophenyl ring enhances the compound's lipophilicity and biological target affinity, it also acts as an electron-withdrawing group via inductive effects. This further depletes electron density from the indazole core, making the molecule more susceptible to nucleophilic attack and thermal ring-opening under harsh, high-temperature basic conditions ([2]).

ThermalDegradation A 3-(4-Fluorophenyl)- 5-nitro-1H-indazole B Thermal Stress (> 150°C) A->B C Nitro Group Reduction B->C Heat + Catalyst D Indazole Ring Cleavage B->D N-N Bond Fission E Aromatic Amines C->E F Polymeric Residues D->F

Caption: Logic tree mapping the thermal degradation pathways of nitroindazole derivatives.

Troubleshooting Guide: Common Experimental Failures

Issue: The reaction mixture turns dark brown/black during high-temperature cross-coupling (e.g., Buchwald-Hartwig or Suzuki).

  • Root Cause: Transition metals (like Pd or Cu) lower the activation energy for the thermal decomposition of the nitro group. When combined with elevated temperatures (>100 °C) and strong bases, the indazole core degrades into aniline derivatives and oligomers.

  • Causality: High thermal energy provides the activation energy necessary for the transition metal to insert into the C-NO 2​ bond rather than the intended target, causing off-target reduction and polymerization.

  • Solution: Switch to highly active, low-temperature precatalysts (e.g., 3rd or 4th generation Buchwald precatalysts) that operate efficiently at 40–60 °C. Substitute strong bases (like NaOtBu) with milder alternatives (like Cs 2​ CO 3​ ) to prevent base-induced ring degradation ([2]).

Issue: Inconsistent LC-MS purity results after storing the compound for several weeks.

  • Root Cause: Ambient thermal stress and photolytic degradation.

  • Causality: Even at room temperature, prolonged exposure to light and ambient heat can induce slow radical formation in nitroaromatics, leading to gradual decomposition over time.

  • Solution: Store the compound in amber glass vials at 2–8 °C under an inert argon atmosphere.

Standard Operating Procedure: Temperature-Controlled Handling & Synthesis

To ensure scientific integrity, this protocol is designed as a self-validating system. Each step includes an observable validation metric to confirm the compound's stability before proceeding.

Step 1: Inert Material Preparation

  • Action: Transfer 3-(4-Fluorophenyl)-5-nitro-1H-indazole to a Schlenk flask inside a glovebox or under a strict Argon counter-flow.

  • Causality: Eliminating atmospheric oxygen prevents oxidative degradation of the indazole core during subsequent heating.

  • Validation: The solid should remain a pale yellow/tan powder. Any clumping or dark discoloration indicates pre-existing moisture or thermal damage.

Step 2: Cryogenic Solvent Addition

  • Action: Suspend the compound in anhydrous, degassed solvent (e.g., THF or DMF) cooled to 0 °C.

  • Causality: Dissolution can be mildly exothermic. Starting at 0 °C dissipates the heat of solvation, protecting the sensitive nitro group from localized micro-heating.

  • Validation: The solution should be clear and light yellow.

Step 3: Temperature-Capped Heating

  • Action: If the reaction requires heat, use a digitally controlled heating block. Ramp the temperature at a rate of 2 °C/min, strictly capping the maximum temperature at 80 °C.

  • Causality: Gradual heating prevents localized hot spots on the flask wall. Capping at 80 °C stays well below the ~204–208 °C melting/decomposition threshold of 5-nitroindazoles ([3]).

  • Validation: Monitor the reaction via TLC or in-situ FTIR. The absence of a broad baseline smear on TLC confirms that thermal polymerization has not occurred.

Step 4: Rapid Thermal Quenching

  • Action: Upon reaction completion, immediately plunge the flask into an ice-water bath to drop the internal temperature below 20 °C within 60 seconds.

  • Causality: Rapid quenching halts any latent thermal kinetic energy that could drive secondary degradation pathways during workup or solvent evaporation.

Workflow S1 1. Cold Storage (2-8°C, Dark) S2 2. Inert Setup (Ar/N2 purge) S1->S2 S3 3. Temp Control (Max 80°C) S2->S3 S4 4. In-Situ Monitoring S3->S4 S5 5. Rapid Quenching S4->S5

Caption: Step-by-step experimental workflow for the safe handling of thermally sensitive indazoles.

Quantitative Data: Thermal Stability Metrics

The following table summarizes the critical thermal thresholds for 5-nitroindazole derivatives to guide your experimental design and risk assessment.

PropertyValue / ThresholdCausality & Experimental Implication
Melting Point ~204–208 °CPhase transition temperature; heating near this point risks explosive decomposition.
Safe Operating Temp ( Tsafe​ ) < 80 °CKeeps kinetic energy strictly below the activation barrier for N-N bond homolysis.
Decomposition Onset ( Td​ ) > 150 °CTemperature at which rapid emission of NO x​ and NH 3​ gases begins.
Storage Temperature 2–8 °CMinimizes ambient thermal stress, preventing slow, long-term degradation.
References
  • Title: Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Safety Data Sheet - 5-Nitroindazole Source: Watson International URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of 3-(4-Fluorophenyl)-5-nitro-1H-indazole

Welcome to the technical support center dedicated to addressing the challenges associated with the oral delivery of 3-(4-Fluorophenyl)-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oral delivery of 3-(4-Fluorophenyl)-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with the low and variable bioavailability of this compound in their experiments.

While specific formulation data for 3-(4-Fluorophenyl)-5-nitro-1H-indazole is not extensively available in published literature, its chemical structure—featuring a rigid indazole core, a lipophilic fluorophenyl group, and a polar nitro group—suggests it is likely a poorly water-soluble compound, potentially falling under the Biopharmaceutics Classification System (BCS) Class II.[1][2] Such compounds are characterized by high membrane permeability but low aqueous solubility, making their dissolution in the gastrointestinal tract the rate-limiting step for absorption.[3]

This resource provides a structured approach to systematically troubleshoot and overcome these bioavailability hurdles. We will explore proven formulation strategies, offering both the theoretical basis and practical, step-by-step protocols to enhance the systemic exposure of your compound of interest.

Part 1: Preliminary Assessment & Troubleshooting

Before proceeding to advanced formulation techniques, it is crucial to confirm the underlying cause of poor bioavailability. This section will guide you through essential preliminary experiments.

Question: My in vivo studies with 3-(4-Fluorophenyl)-5-nitro-1H-indazole show very low and inconsistent plasma concentrations after oral administration. Where do I start?

Answer: The first step is to characterize the fundamental physicochemical properties of your compound. Low oral bioavailability of a compound like this is often rooted in poor aqueous solubility.

Recommended Action: Determine the Equilibrium Solubility

A simple equilibrium solubility test in relevant aqueous media will provide a quantitative measure of this property.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the aqueous solubility of 3-(4-Fluorophenyl)-5-nitro-1H-indazole in simulated biological fluids.

Materials:

  • 3-(4-Fluorophenyl)-5-nitro-1H-indazole powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC-grade acetonitrile and water

  • Vials, shaker, centrifuge, HPLC system

Procedure:

  • Add an excess amount of the compound to vials containing PBS, SGF, and SIF.

  • Incubate the vials at 37°C in a shaker for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Question: I've confirmed that the aqueous solubility of my compound is extremely low (<10 µg/mL). What's the next logical step?

Answer: With low aqueous solubility confirmed, you can now explore several established formulation strategies to enhance its dissolution rate and, consequently, its oral absorption. The choice of strategy will depend on the specific properties of your compound and the desired formulation characteristics.

The following flowchart provides a high-level decision-making framework for selecting an appropriate formulation strategy.

G cluster_0 Initial Assessment cluster_1 Formulation Strategy Selection cluster_2 Considerations A Poor Oral Bioavailability Observed B Determine Aqueous Solubility A->B C Solubility < 10 µg/mL? B->C D Nanosuspension C->D Yes E Solid Dispersion C->E Yes F Lipid-Based Formulation (LBDDS) C->F Yes G High drug loading needed? Simple process desired? D->G H Thermally stable compound? Amorphous conversion feasible? E->H I High lipophilicity (LogP > 3)? Potential for lymphatic uptake? F->I

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Part 2: Frequently Asked Questions & Formulation Guides

This section provides detailed answers to common questions about specific formulation techniques and includes actionable experimental protocols.

FAQ 1: Nanosuspensions

Question: What is a nanosuspension, and how can it improve the bioavailability of my compound?

Answer: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[4][5] By reducing the particle size of your compound to the nanometer range, you dramatically increase its surface area-to-volume ratio.[5][6] According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate in the gastrointestinal fluids, which can enhance oral absorption.[6]

Advantages of Nanosuspensions:

  • High drug loading capacity.[4]

  • Applicable to a wide range of poorly soluble drugs.[1]

  • Can be adapted for various routes of administration.[6]

Experimental Protocol: Preparation of a Nanosuspension by Media Milling

Objective: To prepare a stable nanosuspension of 3-(4-Fluorophenyl)-5-nitro-1H-indazole.

Materials:

  • 3-(4-Fluorophenyl)-5-nitro-1H-indazole

  • Stabilizer (e.g., Poloxamer 188 or HPMC)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm)

  • Planetary ball mill or similar high-energy media mill

Procedure:

  • Prepare a stabilizer solution by dissolving the chosen stabilizer in purified water (e.g., 1% w/v Poloxamer 188).

  • Create a pre-suspension by dispersing the compound in the stabilizer solution.

  • Add the pre-suspension and milling media to the milling chamber.

  • Mill the suspension at a high speed for a specified duration (e.g., 2-8 hours). The optimal milling time should be determined experimentally by monitoring particle size over time.

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Hypothetical Data Summary:

FormulationDrug Conc. (mg/mL)Stabilizer (1% w/v)Particle Size (nm)PDIZeta Potential (mV)
F110Poloxamer 1882500.18-15.2
F210HPMC3100.25-12.8
FAQ 2: Solid Dispersions

Question: How does a solid dispersion work, and is it suitable for a potentially crystalline compound like mine?

Answer: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix.[7][8] The goal is to reduce the drug's particle size to a molecular level and to convert its crystalline form to a more soluble amorphous state.[8][9] This amorphous form has a higher energy state and does not need to overcome the crystal lattice energy for dissolution, leading to a much faster dissolution rate and the potential for supersaturation in the gut.[8]

Mechanisms of Bioavailability Enhancement by Solid Dispersions:

  • Conversion of the drug to an amorphous state.[8]

  • Increased wettability of the drug due to the hydrophilic carrier.[9]

  • Formation of a supersaturated solution upon dissolution.[3]

G cluster_0 Solid Dispersion Formulation cluster_1 Dissolution in GI Tract A Poorly Soluble Drug (Crystalline) C Solid Dispersion (Amorphous Drug) A->C B Hydrophilic Carrier (e.g., PVP, HPMC) B->C D Rapid Dissolution of Carrier C->D E Release of Amorphous Drug D->E F Supersaturated Solution E->F G Enhanced Absorption F->G

Caption: Mechanism of enhanced dissolution from a solid dispersion.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of 3-(4-Fluorophenyl)-5-nitro-1H-indazole with a hydrophilic polymer.

Materials:

  • 3-(4-Fluorophenyl)-5-nitro-1H-indazole

  • Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol or acetone)

  • Rotary evaporator

Procedure:

  • Dissolve both the compound and the polymer in the organic solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratios).

  • Ensure complete dissolution to achieve a molecular-level dispersion.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion and pass it through a sieve.

  • Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

Hypothetical Data Summary:

Drug:Polymer RatioPolymerDissolution at 30 min (%)Amorphous Conversion (by DSC/XRPD)
1:3PVP K3085%Complete
1:5PVP K3092%Complete
1:3HPMC78%Complete
Control (Drug alone)N/A5%Crystalline
FAQ 3: Lipid-Based Drug Delivery Systems (LBDDS)

Question: My compound appears to be quite lipophilic. Could a lipid-based formulation be a good option?

Answer: Absolutely. For lipophilic compounds, Lipid-Based Drug Delivery Systems (LBDDS) are an excellent choice.[10][11] These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[10][12] Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form fine oil-in-water emulsions or microemulsions.[13][14]

Key advantages of LBDDS include:

  • Maintaining the drug in a solubilized state, bypassing the dissolution step.[10]

  • Utilizing the body's natural lipid absorption pathways.[11]

  • Potentially enhancing lymphatic uptake, which can bypass first-pass metabolism in the liver.[10][11]

Experimental Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for 3-(4-Fluorophenyl)-5-nitro-1H-indazole that forms a stable microemulsion upon dilution.

Materials:

  • 3-(4-Fluorophenyl)-5-nitro-1H-indazole

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

Procedure:

  • Solubility Screening: Determine the solubility of your compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Ternary Phase Diagram Construction: To identify the self-emulsifying region, prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe the formation of emulsions.

  • Formulation Preparation: Based on the phase diagram, select a ratio of excipients from the self-emulsifying region. Dissolve the compound in this mixture with gentle heating and stirring until a clear solution is formed.

  • Characterization:

    • Emulsification Study: Add the SEDDS formulation to water and assess the time it takes to emulsify and the resulting droplet size.

    • Droplet Size Analysis: Use a dynamic light scattering instrument to measure the droplet size and PDI of the resulting emulsion.

Hypothetical Data Summary:

FormulationComposition (Oil:Surfactant:Co-surfactant)Drug Load (mg/g)Emulsification Time (s)Droplet Size (nm)
SEDDS-1Capryol 90:Kolliphor RH 40:Transcutol HP (30:50:20)50< 60150
SEDDS-2Labrafil:Tween 80:PEG 400 (20:60:20)40< 60120

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • IJPPR. (2021, June 15). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review.
  • PMC - NIH. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
  • JETIR.org. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • R Discovery. (2025, October 4). Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Walsh Medical Media. (2024, May 30). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes.
  • PubMed. (2013, December 26). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems.
  • International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs.
  • Nanoscale (RSC Publishing). (n.d.). Lipid nanoparticles for enhancing oral bioavailability.
  • (n.d.). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • PMC - NIH. (n.d.). Lipid-Based Drug Delivery Systems.
  • ResearchGate. (n.d.). Nanosuspension for BCS Class II Drug | Request PDF.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2010, September 1). NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS.
  • Prospects in Pharmaceutical Sciences. (2025, August 7). Enhancing water solubility of a BCS Class II drug using hydrotropy, mixed solvency, co-solvency, and nanosuspension techniques.
  • Semantic Scholar. (n.d.). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water.

Sources

Reference Data & Comparative Studies

Validation

Advanced Pharmacophore Profiling: 3-(4-Fluorophenyl)-5-nitro-1H-indazole vs. Standard Indazole Kinase Inhibitors

Executive Summary As a Senior Application Scientist, I frequently evaluate the transition of raw chemical scaffolds into potent clinical candidates. The indazole core is a privileged pharmacophore in oncology, serving as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the transition of raw chemical scaffolds into potent clinical candidates. The indazole core is a privileged pharmacophore in oncology, serving as a highly effective bioisostere for phenol and indole rings[1]. It provides critical bidentate hydrogen bonding with the kinase hinge region, a mechanism central to the efficacy of modern targeted therapies[2].

This guide provides an objective, data-driven comparison between the intermediate building block 3-(4-Fluorophenyl)-5-nitro-1H-indazole (3-FPNI) and fully elaborated standard indazole inhibitors such as Axitinib and Linifanib . By analyzing the structure-activity relationship (SAR) causality and detailing self-validating experimental workflows, this document serves as a comprehensive resource for drug development professionals optimizing next-generation ATP-competitive inhibitors.

Structural and Mechanistic Rationale

To understand the utility of the 3-FPNI scaffold, we must deconstruct its structural vectors and compare them against established clinical agents.

The Indazole Core: Hinge Region Anchoring

Standard multikinase inhibitors like Axitinib (a potent 2nd-generation VEGFR-1/2/3 inhibitor) utilize the 1H-indazole core to lock the kinase in an inactive conformation[3]. The nitrogen atoms at positions 1 and 2 of the indazole ring act as a hydrogen bond donor-acceptor pair, anchoring the molecule directly to the ATP-binding pocket's hinge region[4].

C3 Substitution: The 4-Fluorophenyl Advantage

Axitinib achieves its sub-nanomolar potency via a 3-styryl substitution[3]. Conversely, the 3-FPNI scaffold utilizes a 4-fluorophenyl group at the C3 position.

  • Causality of Design: The 4-fluorophenyl group is strategically designed to penetrate the deep hydrophobic pocket adjacent to the ATP-binding site. The fluorine atom serves a critical dual purpose: it increases lipophilicity for tighter binding and sterically blocks cytochrome P450-mediated para-hydroxylation, thereby significantly enhancing the metabolic stability of the downstream drug candidate[5].

C5 Substitution: The Nitro Handle vs. Elaborated Ureas

The 5-nitro group in 3-FPNI is not the final pharmacophore; it is a highly stable synthetic handle. In standard inhibitors like Linifanib (ABT-869), an amino group attached to the indazole core is essential for forming urea linkages that interact with the DFG-out conformation of the kinase[5]. Therefore, 3-FPNI must undergo controlled reduction to a 5-amino derivative before final elaboration into a clinical-grade urea or amide inhibitor.

G VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) VEGF->VEGFR2 Activation PLCg PLC-γ Pathway VEGFR2->PLCg PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK RAS / MAPK Pathway VEGFR2->MAPK Inhibitor Indazole Scaffold (e.g., 3-FPNI / Axitinib) Inhibitor->VEGFR2 ATP-Competitive Inhibition Angiogenesis Tumor Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Fig 1. Mechanism of VEGFR2 inhibition by indazole scaffolds blocking downstream angiogenesis.

Comparative Kinase Inhibition Profile

The following table summarizes the quantitative performance and structural motifs of 3-FPNI-derived compounds against standard approved and late-stage indazole inhibitors.

Compound / ScaffoldTarget KinasesKey Structural MotifIC50 Range (VEGFR2)Clinical Status
3-FPNI (Precursor) N/A3-(4-fluorophenyl), 5-nitroN/ABuilding Block
3-FPNI-Derived Ureas VEGFR2, PDGFR3-(4-fluorophenyl), 5-urea1 – 10 nMPreclinical
Axitinib VEGFR1, 2, 33-styryl, 6-thioether0.1 – 0.3 nMApproved (RCC)
Linifanib VEGFR, PDGFR3-amino, 4-aryl urea3 – 4 nMPhase III

Self-Validating Experimental Protocols

To objectively evaluate the 3-FPNI scaffold against standard inhibitors, the following self-validating workflows must be executed.

Protocol 1: Catalytic Reduction of the 5-Nitro Handle

Before biological evaluation, 3-FPNI must be converted to its active 5-amino form.

  • Causality of Reagent Choice: The 5-nitro group is a robust placeholder during upstream cross-coupling reactions. However, to engage the kinase hinge region, it must be reduced. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent the generation of paramagnetic metal impurities that could quench fluorescence in downstream biological assays. Strict control of hydrogen pressure (1 atm) prevents the reductive defluorination of the 3-(4-fluorophenyl) moiety.

  • Self-Validating Mechanism: The reaction is continuously monitored via LC-MS. The system self-validates when the starting material peak (m/z [M+H]+ for nitro) completely disappears, replaced by a single product peak (m/z [M+H]+ for amine) with a shorter retention time, confirming quantitative conversion without defluorinated side products.

Protocol 2: TR-FRET Kinase Selectivity Profiling

Once elaborated into a urea derivative, the compound's affinity is tested against VEGFR2.

  • Causality of Assay Choice: Standard colorimetric assays are highly susceptible to interference from conjugated indazole derivatives, which often exhibit intrinsic auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by introducing a microsecond time delay before signal acquisition. This allows short-lived background fluorescence to decay, isolating the long-lived emission of the europium-labeled anti-phospho antibody, ensuring absolute signal fidelity.

  • Self-Validating Mechanism: The assay plate includes positive (Staurosporine) and negative (DMSO vehicle) controls. The protocol is self-validating through the calculation of the Z'-factor. An assay is only deemed acceptable if the Z'-factor is ≥ 0.6, confirming a wide dynamic range and low data variance, thereby guaranteeing that the observed IC50 values reflect true target affinity rather than assay noise.

Workflow Step1 1. Nitro Reduction (Pd/C, H2) Step2 2. Urea Coupling (Triphosgene, Amine) Step1->Step2 Step3 3. TR-FRET Assay (Selectivity Profiling) Step2->Step3 Step4 4. Cellular Assay (HUVEC Proliferation) Step3->Step4

Fig 2. Self-validating hit-to-lead experimental workflow for 5-nitro-indazole derivatives.

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-(4-Fluorophenyl)-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural confirmation of a new chemical entity (NCE) is a cornerstone of scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of a new chemical entity (NCE) is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds such as 3-(4-Fluorophenyl)-5-nitro-1H-indazole, a molecule with potential applications in medicinal chemistry, nuclear magnetic resonance (NMR) spectroscopy stands as the gold standard for structural elucidation in solution. This guide provides an in-depth, experience-driven approach to the validation of its 1H and 13C NMR spectra, grounded in established scientific principles and regulatory expectations. Beyond a mere recitation of data, we will explore the causality behind experimental choices, establish a self-validating analytical framework, and objectively compare NMR with alternative structural analysis techniques.

The Imperative of Spectroscopic Validation

The journey of a drug candidate from synthesis to clinical application is paved with data. Among the most critical datasets is the definitive proof of its molecular structure. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for the characterization of new drug substances, as outlined in guidelines such as the ICH Q6A, which specifies test procedures and acceptance criteria.[1][2][3] NMR spectroscopy, with its ability to provide detailed information about the chemical environment of each atom in a molecule, is a primary tool for meeting these requirements.[4][5]

Predicting the Spectroscopic Signature of 3-(4-Fluorophenyl)-5-nitro-1H-indazole

Before acquiring experimental data, a seasoned scientist first predicts the expected NMR spectra based on the known chemical structure. This predictive step is crucial for an efficient and accurate interpretation of the experimental results. It allows for the anticipation of chemical shifts, coupling patterns, and potential spectral complexities.

The structure of 3-(4-Fluorophenyl)-5-nitro-1H-indazole comprises two key fragments: the 5-nitro-1H-indazole core and the 3-(4-fluorophenyl) substituent. By analyzing the electronic effects of the nitro and fluoro groups, and by drawing on data from closely related compounds, we can build a robust hypothesis for the expected NMR spectra.

Predicted 1H NMR Spectrum

The 1H NMR spectrum is expected to reveal signals for the protons on both the indazole and the fluorophenyl rings, as well as the N-H proton of the indazole.

  • Indazole Ring Protons (H-4, H-6, H-7): The powerful electron-withdrawing nitro group at the C-5 position will significantly influence the chemical shifts of the adjacent protons. We can anticipate that H-4 and H-6 will be the most deshielded protons on the indazole ring. Specifically, H-4 is expected to appear as a doublet at a very downfield chemical shift due to the strong deshielding effect of the adjacent nitro group. H-6 will likely appear as a doublet of doublets, coupled to both H-4 and H-7. H-7 is expected to be the most upfield of the indazole aromatic protons, appearing as a doublet.

  • Fluorophenyl Ring Protons (H-2'/H-6' and H-3'/H-5'): The 4-fluorophenyl group will exhibit a characteristic AA'BB' spin system. The protons ortho to the fluorine atom (H-3'/H-5') will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both the fluorine atom and the adjacent protons. The protons meta to the fluorine atom (H-2'/H-6') will appear as a doublet of doublets.

  • Indazole N-H Proton: The N-H proton of the indazole ring is expected to be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Predicted 13C NMR Spectrum

The 13C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

  • Indazole Ring Carbons: The carbon atom bearing the nitro group (C-5) will be significantly deshielded and is expected to appear at a downfield chemical shift. The other carbons of the indazole ring will have distinct chemical shifts influenced by their position relative to the nitrogen atoms and the nitro group.

  • Fluorophenyl Ring Carbons: The carbon atom directly attached to the fluorine (C-4') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will appear as a doublet. The other carbons of the fluorophenyl ring will also show smaller carbon-fluorine couplings (nJCF).

The following diagram illustrates the logical workflow for predicting the NMR spectra based on the molecular structure.

G cluster_prediction NMR Spectra Prediction Workflow Structure Molecular Structure of 3-(4-Fluorophenyl)-5-nitro-1H-indazole Substituent_Effects Analyze Electronic Effects (Nitro and Fluoro Groups) Structure->Substituent_Effects Literature_Data Consult Data for Related Compounds Structure->Literature_Data Predict_1H Predict 1H NMR Spectrum (Chemical Shifts, Multiplicities, Coupling Constants) Substituent_Effects->Predict_1H Predict_13C Predict 13C NMR Spectrum (Chemical Shifts, C-F Couplings) Substituent_Effects->Predict_13C Literature_Data->Predict_1H Literature_Data->Predict_13C Hypothesis Formulate a Comprehensive Spectroscopic Hypothesis Predict_1H->Hypothesis Predict_13C->Hypothesis

Caption: Workflow for predicting 1H and 13C NMR spectra.

Experimental Protocol for NMR Data Acquisition and Validation

The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocol outlines the key steps and considerations for a comprehensive NMR analysis of 3-(4-Fluorophenyl)-5-nitro-1H-indazole, designed to produce data suitable for regulatory submission.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 10-15 mg of the compound for 1H NMR and 30-50 mg for 13C NMR. The higher concentration for 13C NMR is necessary due to the lower natural abundance of the 13C isotope.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d6 or CDCl3, in a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent). The choice of solvent is critical; DMSO-d6 is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication. Any undissolved particulate matter will degrade the quality of the spectrum. Filter the sample if necessary.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and match the probe for both the 1H and 13C frequencies to ensure optimal sensitivity.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent peak. This step is crucial for obtaining high-resolution spectra.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest signal of interest).

    • Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve S/N without significantly degrading resolution.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Acquire a sufficient number of scans to achieve a good S/N ratio (this may take several hours depending on the sample concentration and instrument).

    • Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

  • 2D NMR for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of protons within the indazole and fluorophenyl rings.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate each proton with its directly attached carbon atom. This is essential for assigning the carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is a powerful tool for piecing together the molecular skeleton and confirming the positions of substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other, which can help to confirm the regiochemistry and stereochemistry.

The following diagram illustrates the experimental workflow for comprehensive NMR validation.

G cluster_workflow NMR Data Acquisition and Validation Workflow Sample_Prep Sample Preparation (Weighing, Dissolving, Filtering) Instrument_Setup Instrument Setup (Tuning, Locking, Shimming) Sample_Prep->Instrument_Setup Acquire_1D Acquire 1D NMR Spectra (1H and 13C) Instrument_Setup->Acquire_1D Acquire_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC, NOESY) Instrument_Setup->Acquire_2D Data_Processing Data Processing and Referencing Acquire_1D->Data_Processing Acquire_2D->Data_Processing Spectral_Assignment Complete Spectral Assignment (1H and 13C) Data_Processing->Spectral_Assignment Structure_Confirmation Structure Confirmation Spectral_Assignment->Structure_Confirmation G cluster_elucidation Complementary Structural Elucidation Techniques NMR NMR Spectroscopy (Connectivity, Stereochemistry) Structure Confirmed Molecular Structure NMR->Structure MS Mass Spectrometry (Molecular Weight, Fragmentation) MS->Structure Xray X-ray Crystallography (Solid-State 3D Structure) Xray->Structure FTIR FTIR Spectroscopy (Functional Groups) FTIR->Structure EA Elemental Analysis (Empirical Formula) EA->Structure

Sources

Validation

Elemental Analysis Validation for 3-(4-Fluorophenyl)-5-nitro-1H-indazole: A Comparative Guide to Modern Workflows

Executive Summary The compound 3-(4-Fluorophenyl)-5-nitro-1H-indazole (Molecular Formula: C₁₃H₈FN₃O₂; MW: 257.22 g/mol ) is a highly functionalized scaffold prevalent in modern drug discovery. Validating the elemental co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-Fluorophenyl)-5-nitro-1H-indazole (Molecular Formula: C₁₃H₈FN₃O₂; MW: 257.22 g/mol ) is a highly functionalized scaffold prevalent in modern drug discovery. Validating the elemental composition of its production batches is a critical regulatory requirement. However, the presence of a highly stable aromatic C-F bond, combined with a high nitrogen content, presents severe analytical challenges for traditional elemental analysis (EA).

This guide objectively compares the performance of modern automated CHNS/O + Combustion Ion Chromatography (CIC) against traditional compendial alternatives. By examining the mechanistic causality behind fluorine interference, we present a self-validating, ICH Q2(R2)-compliant protocol to ensure absolute accuracy in batch release testing.

The Analytical Challenge: Fluorine's Impact on EA

In standard combustion analysis, organic samples are oxidized at ~1000°C. For 3-(4-Fluorophenyl)-5-nitro-1H-indazole, this process triggers two detrimental side reactions:

  • Quartz Degradation: Fluorine aggressively attacks the silica (SiO₂) combustion tube, forming volatile silicon tetrafluoride (SiF₄). This not only destroys the consumable but also carries oxygen away, skewing %O calculations [1].

  • Hydrogen Scavenging: Fluorine binds with hydrogen to form hydrogen fluoride (HF) gas. HF alters the thermal conductivity profile of the gas mixture and escapes standard water traps, leading to erroneously low %H readings [2].

To achieve the theoretical mass balance (C: 60.70%, H: 3.14%, N: 16.34%, F: 7.39%, O: 12.44%), the analytical method must actively neutralize these interferences.

Methodology Comparison: Modern vs. Traditional Alternatives

To validate batch purity, laboratories typically choose between three analytical pathways. Table 1 summarizes the quantitative and operational performance of these alternatives.

Table 1: Comparison of Elemental Analysis Techniques for Fluorinated Indazoles

ParameterProduct A: Automated CHN + CICAlternative 1: Schöniger Flask + TitrationAlternative 2: XPS / EDS
Fluorine Handling Complete mineralization via pyrohydrolysis (1050°C).Incomplete combustion of stable aromatic C-F bonds.Surface-level only; not suitable for bulk purity.
CHN Accuracy High (±0.3% error) using in-situ MgO/FluoAdso scavengers.N/A (Requires separate CHN analysis).Semi-quantitative (±2-5% error).
Sample Size 2–5 mg per run.10–20 mg per run.<1 mg (non-destructive).
Throughput High (Automated autosampler, 40+ samples/day).Low (Manual, labor-intensive).Medium (Requires high vacuum prep).
ICH Q2(R2) Suitability Excellent (Highly precise, linear, and specific).Poor (High operator bias, poor intermediate precision).Unacceptable for bulk release.
Mechanistic Causality: Why the Modern Approach Succeeds

Traditional Schöniger flask combustion often fails for highly stable fluorinated aromatics because the localized temperature is insufficient to quantitatively break the robust C-F bond (bond dissociation energy ~485 kJ/mol). This leads to artificially low fluorine recoveries.

In contrast, Combustion Ion Chromatography (CIC) utilizes a continuous pyrohydrolytic furnace at 1050°C, ensuring complete mineralization[3]. For the CHN determination, modern analyzers introduce an alkaline earth oxide (e.g., Magnesium Oxide or proprietary FluoAdso) directly into the sample capsule. This creates an in-situ thermodynamic sink: it reacts with HF to form highly stable MgF₂, safely retaining the fluorine and liberating the hydrogen as H₂O for accurate thermal conductivity detection[2].

CIC_Workflow Sample Sample: 3-(4-Fluorophenyl) -5-nitro-1H-indazole Combustion Pyrohydrolytic Combustion (1050°C, Ar/O2) Sample->Combustion Auto-sampler Absorption Gas Absorption (Aqueous Solution) Combustion->Absorption HF Gas IC Ion Chromatography (Anion Exchange) Absorption->IC F- Ions Detection Conductivity Detection & TOF Quantification IC->Detection

Figure 1: Automated Combustion Ion Chromatography (CIC) workflow for Total Organic Fluorine analysis.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following step-by-step protocol is designed as a self-validating system . It utilizes bracketing standards and mass-balance checks to inherently prove its own validity during every run.

Phase 1: System Suitability Testing (SST)

  • Baseline Establishment: Run three empty tin capsules to establish the baseline and ensure the system is free of atmospheric nitrogen or residual carbon.

  • CRM Calibration: Analyze a Certified Reference Material (CRM) with a similar matrix (e.g., 4-Fluorobenzoic acid). The results must fall within ±0.3% of the theoretical CHN and F values to proceed.

Phase 2: Sample Preparation & Scavenging 3. Weighing: Using a microbalance (resolution 1 µg), weigh exactly 2.000 to 3.000 mg of the 3-(4-Fluorophenyl)-5-nitro-1H-indazole batch into a tin capsule. 4. Interference Mitigation: Add 10 mg of analytical-grade MgO (or FluoAdso) directly into the capsule. Crimp the capsule tightly to ensure an airtight seal, preventing the loss of volatile combustion intermediates.

Phase 3: Bracketing & Analysis 5. Continuous Validation: Load the autosampler. Analyze the batch samples in triplicate. To self-validate against instrument drift, insert a CRM standard every 10 samples (bracketing). If any bracketed CRM drifts beyond ±0.3% error, the sequence automatically invalidates the preceding 10 samples. 6. Orthogonal Verification (Mass Balance): Run the same batch through the CIC system to quantify Total Organic Fluorine (TOF). Calculate the sum of C, H, N, O, and F. The total mass balance must equal 100% ± 0.5%. A failure here indicates either inorganic salt contamination or trapped synthesis solvents.

ICH Q2(R2) Validation Framework

When transferring this method into a GMP environment for batch release, it must be validated according to the latest ICH Q2(R2) guidelines [4]. Below is the logical framework for validating the elemental analysis of this specific indazole derivative.

ICH_Validation cluster_0 ICH Q2(R2) Core Parameters ATP Analytical Target Profile (ATP) Bulk Purity ±0.4% Spec Specificity (No Matrix Interference) ATP->Spec Lin Linearity & Range (R² ≥ 0.999) ATP->Lin Acc Accuracy (Spike Recovery 98-102%) Spec->Acc Lin->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Acc->Prec Valid Validated Method Fit for Batch Release Prec->Valid

Figure 2: ICH Q2(R2) validation logic for elemental analysis of fluorinated indazole batches.

  • Specificity: Demonstrated by ensuring that the retention time of the fluoride ion in the IC column is unaffected by the high nitrogen (nitric acid) combustion byproducts of the indazole core.

  • Linearity & Range: Validated by analyzing sample weights ranging from 0.5 mg to 5.0 mg, ensuring the detector response maintains an R² ≥ 0.999.

  • Accuracy & Precision: Achieved when triplicate preparations of the 3-(4-Fluorophenyl)-5-nitro-1H-indazole yield a Relative Standard Deviation (RSD) of ≤ 2.0%, with absolute recovery within ±0.4% of the theoretical 60.70% Carbon and 7.39% Fluorine.

By combining automated CHN analysis with in-situ fluorine scavengers and orthogonal CIC quantification, laboratories can establish a highly robust, self-validating analytical control strategy that easily satisfies modern regulatory scrutiny.

References

  • Thermo Fisher Scientific. "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." Thermo Fisher Scientific Application Notes.
  • Exeter Analytical. "Application Note 58 CHN Analysis: Handling challenging samples." Exeter Analytical.
  • Shelor CP, Warren C, Odinaka CV and Dumre K. "Comprehensive review of combustion ion chromatography for the analysis of total, adsorbable, and extractable organic fluorine." Journal of Separation Science (Wiley), 2024.
  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." European Medicines Agency (EMA), 2023.

Safety & Regulatory Compliance

Safety

Comprehensive Handling Guide: Personal Protective Equipment for 3-(4-Fluorophenyl)-5-nitro-1H-indazole

As a Senior Application Scientist, my primary goal is to ensure that your work with our compounds is not only successful but, more importantly, safe. This guide moves beyond a simple checklist to provide a deep, reasoned...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to ensure that your work with our compounds is not only successful but, more importantly, safe. This guide moves beyond a simple checklist to provide a deep, reasoned framework for handling 3-(4-Fluorophenyl)-5-nitro-1H-indazole. This molecule, belonging to the nitroaromatic indazole class, requires stringent safety protocols due to its inherent chemical properties and the potential hazards of its structural relatives. Our approach is built on the pillars of proactive engineering controls, mandatory personal protective equipment (PPE), and meticulous operational planning.

Hazard Assessment & Risk Profile: Understanding the "Why"

3-(4-Fluorophenyl)-5-nitro-1H-indazole is a complex organic molecule. While specific toxicological data for this exact compound is limited, its chemical structure provides critical insights into its potential hazards. It combines three key features: a fluorinated phenyl ring, an indazole core, and a nitro group.

  • The Nitroaromatic Moiety : The presence of the nitro (-NO₂) group on the aromatic ring is a significant structural alert. Nitroaromatic compounds as a class are known for their potential toxicity and mutagenicity.[1][2] The strong electron-withdrawing nature of the nitro group makes these compounds biochemically active and resistant to oxidative degradation, contributing to their potential for environmental persistence and health hazards.[1]

  • Indazole Core : While the indazole core itself is a common scaffold in medicinal chemistry, its combination with a nitro group can lead to skin, eye, and respiratory irritation, as seen in analogous compounds.[3][4][5]

  • Fluorophenyl Group : The fluorinated ring adds another layer of consideration, particularly in disposal and decomposition, as hazardous byproducts like hydrogen fluoride can be generated during combustion.[6]

Based on data from structurally similar nitro-indazole compounds, we must assume this compound presents the following hazards until proven otherwise:

Hazard ClassificationCategoryAssociated RiskSource
Acute Toxicity, OralCategory 4Harmful if swallowed.[3][5]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][5]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[3][5]

Engineering Controls: Your First and Best Line of Defense

Before any PPE is even selected, the work environment must be engineered to minimize exposure. PPE is the last line of defense, not the first.[7]

  • Primary Containment : All weighing, transfers, and manipulations of solid 3-(4-Fluorophenyl)-5-nitro-1H-indazole must be conducted within a certified chemical fume hood or a glove box.[8][9] This is non-negotiable, as it is the most effective way to control the inhalation of airborne particulates.

  • Ventilation : Ensure the laboratory has adequate general ventilation. The fume hood provides localized, high-level protection.[3]

  • Emergency Equipment : A safety shower and eyewash station must be located in immediate proximity to the handling area.[4][10] Verify their functionality before beginning any work.

Mandatory Personal Protective Equipment (PPE): A Multi-Layered Approach

A multi-layered PPE strategy is mandatory to prevent all potential routes of exposure: inhalation, dermal contact, and ocular contact.[8]

Body PartRequired PPEMaterial/Standard SpecificationRationale and Causality
Respiratory NIOSH-approved Air-Purifying RespiratorFor solids/dusts, a fit-tested N95 or P95/P100 particulate respirator is the minimum.[3][8] A Powered Air-Purifying Respirator (PAPR) is recommended for extended use or when generating aerosols.The primary risk from the solid compound is inhalation of fine dust, which may cause acute respiratory irritation.[3][5]
Eyes/Face Chemical Safety Goggles & Full-Face ShieldGoggles must be ANSI Z87.1-compliant and provide a full seal. The face shield must be worn over the goggles.This dual protection is critical. Goggles protect against direct splashes and fine particulates, while the face shield provides a broader barrier for the entire face.[3][8]
Hands Double Gloving SystemInner Glove: Nitrile. Outer Glove: Butyl rubber or other chemically-resistant glove rated for nitro-compounds.[8] Gloves must be inspected for integrity before each use.[3]The inner nitrile glove provides a baseline of protection and dexterity. The outer butyl glove offers enhanced protection against the specific chemical class. Double gloving protects against undetected micro-tears and allows for safe removal of the contaminated outer layer.
Body Disposable Gown or Lab Coat with a Chemical ApronA polyethylene-coated, disposable gown with long sleeves and tight cuffs is preferred.[8] A chemically resistant apron should be worn over the gown.This prevents skin contact from spills or splashes. A disposable gown mitigates the risk of carrying contamination outside the lab.[3]
Feet Closed-toe Shoes & Disposable Shoe CoversShoes must be made of a non-porous material.[8] Shoe covers must be worn and disposed of as contaminated waste upon exiting the designated area.Protects against spills that may reach the floor. Shoe covers prevent the tracking of contaminants out of the controlled workspace.[8][11]

Operational Plan: Step-by-Step Safe Handling Workflow

This structured workflow is a self-validating system designed to ensure safety from receipt of the compound to the final disposal of its waste.

Step 1: Preparation & Area Designation

  • Designate a Controlled Area : Cordon off the specific benchtop or fume hood where the work will occur.

  • Assemble Equipment : Place all necessary glassware, spatulas, and other equipment inside the chemical fume hood before introducing the compound.[8]

  • Prepare Waste Containers : Have a clearly labeled hazardous waste container ready and accessible within the controlled area.

Step 2: Donning PPE Follow this specific order to ensure a proper seal and prevent cross-contamination:

  • Shoe Covers

  • Inner Nitrile Gloves

  • Disposable Gown/Lab Coat

  • Chemical Apron

  • Respirator

  • Safety Goggles and Face Shield

  • Outer Butyl Gloves

Step 3: Handling the Compound

  • Perform all manipulations deep within the chemical fume hood, at least 6 inches from the sash.

  • Handle the solid compound carefully to avoid creating dust.[3] If making solutions, add the solid to the solvent slowly.

  • Keep the container tightly closed when not in use.[5][12]

Step 4: Decontamination & Doffing PPE This process is critical to prevent exposing yourself to contaminants.

  • Decontaminate Equipment : Clean any non-disposable equipment within the fume hood.

  • Doff in Order :

    • Remove outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the apron and gown.

    • Remove shoe covers.

    • Remove inner gloves last, using the proper removal technique.[3]

    • Remove respirator upon exiting the lab.

  • Hygiene : Wash hands and forearms thoroughly with soap and water immediately after completing the work and removing all PPE.[3]

Emergency Procedures

In Case of Exposure:

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[3][5][9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician immediately.[3][5][9]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

In Case of a Spill:

  • Evacuate personnel from the immediate area.[3]

  • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels.

  • Carefully sweep or scoop the material into a suitable, closed container for disposal without creating dust.[3][5]

  • Decontaminate the spill area.

  • Do not allow the product or cleanup materials to enter drains.[3]

Disposal Plan: A Critical Final Step

All waste generated from handling 3-(4-Fluorophenyl)-5-nitro-1H-indazole is considered hazardous.

  • Solid Waste : All contaminated disposable PPE (gloves, gowns, shoe covers), absorbent materials, and empty containers must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Chemical Waste : Unused compound and contaminated solutions must be disposed of as special waste.

  • Licensed Disposal : Arrange for disposal through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[9][13][14]

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of operations to ensure handler safety at every stage.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Barrier Protection cluster_handling Phase 3: Active Handling cluster_cleanup Phase 4: Decontamination & Exit cluster_disposal Phase 5: Waste Management A Designate Controlled Area (Fume Hood) B Assemble All Equipment & Waste Containers A->B C Don Full PPE (Correct Sequence) B->C D Handle Compound (Inside Fume Hood) C->D E Decontaminate Surfaces & Non-Disposable Equipment D->E H Segregate & Seal Contaminated Waste D->H F Doff PPE (Correct Sequence) E->F G Final Hand Washing F->G I Arrange for Licensed Hazardous Waste Disposal H->I

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-5-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-5-nitro-1H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.